molecular formula C10H15NO2 B1588123 (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol CAS No. 51594-34-4

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Katalognummer: B1588123
CAS-Nummer: 51594-34-4
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: SNTCCWUWWYWRLN-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTCCWUWWYWRLN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]([C@H](C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415938
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51594-34-4
Record name (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51594-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a high-value chiral amino alcohol derived from the "chiral pool" (specifically L-Serine).[1][2] It serves as a critical scaffold in the synthesis of hydroxyethylamine isosteres , a structural motif fundamental to the mechanism of action of HIV protease inhibitors and other transition-state mimetic drugs.[1][2] Beyond its pharmaceutical utility, it functions as a chiral auxiliary in asymmetric alkylation reactions and as a ligand in enantioselective metal catalysis.[1][2]

This guide provides a technical deep-dive into its molecular architecture, industrial synthesis via the Weinreb amide route, and its application in antiretroviral drug design.[1][2]

Chemical Identity & Stereochemical Architecture[1][2]

The compound is an acyclic analog of phenylpropanolamine where the terminal methyl group is replaced by a methoxymethyl moiety.[1][2] Its specific (1S, 2S) configuration is essential for biological activity, particularly in fitting the S1/S1' pockets of aspartyl proteases.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 51–53 °C
Optical Rotation

(Positive, in CHCl₃ or MeOH)
Solubility Soluble in MeOH, EtOH, CHCl₃; slightly soluble in water
pKa ~9.5 (Amine conjugate acid)
Stereochemical Validation

The (1S, 2S) designation indicates that both chiral centers—the carbon bearing the hydroxyl group (C1) and the carbon bearing the amine (C2)—possess the S configuration.[1][2]

  • C2 Origin: Derived from L-Serine (retention of configuration).[1][2]

  • C1 Origin: Generated via stereoselective reduction of an intermediate ketone.[1][2]

Industrial Synthesis Protocol

While various routes exist, the Weinreb Amide Route starting from L-Serine is preferred for its scalability and preservation of optical purity at the C2 position.[1][2]

Retrosynthetic Analysis

The synthesis disconnects logically at the C1-C2 bond.[1][2] The phenyl group is introduced via organometallic addition to a serine-derived amide, followed by diastereoselective reduction.[1][2]

Retrosynthesis Target (1S,2S)-Target Molecule (Amino Alcohol) Inter1 Amino Ketone Intermediate Target->Inter1 Stereoselective Reduction Weinreb Weinreb Amide (Serine Derivative) Inter1->Weinreb PhMgBr (Grignard) Start L-Serine (Chiral Pool) Weinreb->Start Protection & Methylation

Figure 1: Retrosynthetic logic leveraging the chiral pool.

Step-by-Step Methodology
Step 1: Protection and Methylation

Objective: Convert L-Serine to N-Boc-O-methyl-L-serine.[1][2]

  • N-Protection: React L-Serine with Di-tert-butyl dicarbonate (Boc₂O) in NaOH/Dioxane.

  • O-Methylation: Treat the N-Boc-Serine with methyl iodide (MeI) and NaH in DMF. Critical Control: Temperature must be kept <0°C to prevent racemization at the alpha-carbon.[1][2]

Step 2: Weinreb Amide Formation

Objective: Prevent over-addition of the Grignard reagent.[1][2]

  • Reagents: React N-Boc-O-methyl-L-serine with N,O-dimethylhydroxylamine hydrochloride.

  • Coupling Agent: EDCI or DCC/HOBt.

  • Outcome: Formation of the stable Weinreb amide.[1][2]

Step 3: Grignard Addition (C-C Bond Formation)

Objective: Introduce the phenyl ring.[1][2]

  • Setup: Anhydrous THF, inert atmosphere (N₂).

  • Addition: Add Phenylmagnesium bromide (PhMgBr) at -78°C to the Weinreb amide.

  • Mechanism: The magnesium chelates between the carbonyl oxygen and the methoxy oxygen of the amide, stabilizing the tetrahedral intermediate and preventing double addition.[1][2]

  • Quench: Acidic workup yields the chiral amino ketone .[1][2]

Step 4: Diastereoselective Reduction

Objective: Establish the (1S) alcohol configuration. To achieve the syn (1S, 2S) diastereomer (assuming Felkin-Anh or Chelation control depending on the reagent):

  • Reagent: L-Selectride or NaBH₄ with CeCl₃ (Luche Reduction).[1][2]

  • Selectivity: The bulky protecting group (Boc) and the side chain direct the hydride attack.[1][2]

  • Deprotection: Removal of the Boc group with TFA/DCM yields the final product (CAS 51594-34-4).[1][2]

Pharmaceutical Application: HIV Protease Inhibition[2][11]

The primary value of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol lies in its ability to mimic the transition state of peptide hydrolysis.[1][2]

The Hydroxyethylamine Isostere

HIV protease is an aspartyl protease that cleaves viral polyproteins.[1][2] It acts on a peptide bond (-CO-NH-).[1][2]

  • Mechanism: The enzyme activates a water molecule to attack the peptide carbonyl, forming a tetrahedral diol intermediate.[1][2]

  • Inhibitor Design: The target molecule contains a hydroxyethylamine moiety (-CH(OH)-CH(NH)-).[1][2] This structure mimics the tetrahedral transition state but cannot be cleaved, effectively "jamming" the enzyme's active site.[1][2]

Structural Mapping

The (1S, 2S) configuration positions the hydroxyl group to interact with the catalytic aspartic acid residues (Asp25/Asp25') of the protease, while the phenyl and methoxymethyl groups fill the hydrophobic S1 and S1' pockets.[1][2]

Pharmacophore cluster_0 Biological Interaction Target CAS 51594-34-4 Scaffold OH Hydroxyl Group (1S) Target->OH Amine Amine Group (2S) Target->Amine Ph Phenyl Ring Target->Ph OMe Methoxy Group Target->OMe Asp Asp25/Asp25' (Catalytic Dyad) OH->Asp H-Bonding (Transition State Mimic) S1 S1 Hydrophobic Pocket Ph->S1 Hydrophobic Interaction S1_Prime S1' Pocket OMe->S1_Prime Fit/Solubility Enzyme HIV Protease Active Site Enzyme->Asp Enzyme->S1 Enzyme->S1_Prime

Figure 2: Pharmacophore mapping of the amino alcohol within the protease active site.[1][2]

Handling & Quality Control

Safety Profile
  • Hazards: Skin and eye irritant.[1][2] May cause respiratory irritation.[1][2]

  • GHS Classification: H315, H319, H335.[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.[1][2]

Analytical Standards

For research verification, the following analytical markers are standard:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methoxy singlet (~3.3 ppm), the chiral methine protons (~3-4 ppm), and the aromatic multiplets (7.1-7.4 ppm).[1][2]

  • Chiral HPLC: Essential to verify the absence of the (1R, 2S) diastereomer or (1R, 2R) enantiomer.[1][2]

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane/Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]

References

  • PubChem. (n.d.).[1][2] (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Ghosh, A. K., et al. (2006).[1][2] Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isosteres).

  • Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational protocol for Weinreb amide synthesis).

Sources

Architects of Asymmetry: The Technical Evolution and Application of Chiral Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical synthesis, the difference between a blockbuster drug and a toxic byproduct often lies in a single stereocenter. Chiral amino alcohol ligands represent one of the most versatile and powerful classes of auxiliaries in asymmetric catalysis. From Ryoji Noyori’s Nobel-winning work with DAIB to the industrial-scale synthesis of HIV inhibitors like Efavirenz, these bifunctional molecules have fundamentally altered how chemists construct three-dimensional molecular architectures. This guide provides a technical deep-dive into their mechanistic underpinnings, validated experimental protocols, and industrial significance.

Historical Genesis & Structural Classes

The utility of chiral amino alcohols stems from their bifunctional nature : a Lewis basic nitrogen (capable of coordinating to a metal center) and a protic or Lewis basic oxygen (capable of alkoxide formation). This duality allows them to form rigid chelate rings with metals like Zinc, Boron, and Titanium, creating a highly ordered chiral pocket.

Key Ligand Architectures
Ligand ClassRepresentative StructureKey Structural FeaturePrimary Application
Ephedrine Derivatives (1R,2S)-N-pyrrolidinylnorephedrineRigid 1,2-amino alcohol backbone; commercially available from natural sources.Alkynylation, Alkylation
Noyori’s DAIB (-)-3-exo-(dimethylamino)isoborneolCamphor-derived rigid bicyclic skeleton; sterically bulky.Dialkylzinc Addition to Aldehydes
Prolinol Derivatives Diphenylprolinol (and silyl ethers)Pyrrolidine ring restricts conformational freedom; bulky aryl groups shield one face.CBS Reduction, Organocatalysis
Cinchona Alkaloids Quinine/QuinidineComplex polycyclic structure with remote chiral centers.[1]Phase Transfer Catalysis, Dihydroxylation

Mechanistic Principles: The Noyori Engine

The gold standard for understanding amino alcohol catalysis is the asymmetric addition of dialkylzinc to aldehydes, pioneered by Ryoji Noyori. This reaction demonstrates the concept of Ligand Accelerated Catalysis (LAC) , where the chiral complex is significantly more reactive than the background racemic reaction.

The Mechanism

The reaction does not proceed via a simple monomeric species. Instead, it involves a dynamic equilibrium between dimers and monomers.

  • Pre-catalyst Formation: Reaction of DAIB with ZnR₂ yields a dimeric zinc alkoxide (resting state).

  • Dissociation: The dimer breaks into a monomeric Lewis Acid/Base complex.

  • Transmetallation: A second equivalent of ZnR₂ reacts, forming a dinuclear zinc species.

  • Transition State: The aldehyde coordinates to one zinc atom (Lewis acid activation), while the alkyl group transfers from the second zinc atom. The rigidity of the DAIB backbone forces the alkyl group to attack from a specific face (Re or Si) of the aldehyde.

Visualization: The Noyori Catalytic Cycle

NoyoriCycle PreCat Dimeric Pre-Catalyst (Resting State) Mono Monomeric Amino-Alkoxide Species PreCat->Mono Dissociation Dinuclear Dinuclear Zn Complex (Active Catalyst) Mono->Dinuclear + ZnR2 (Transmetallation) TS Transition State (Aldehyde Coordination) Dinuclear->TS + R-CHO (Substrate) Product Zinc Alkoxide Product + Regenerated Catalyst TS->Product Alkyl Transfer Product->PreCat Dimerization (Off-cycle) Product->Mono - Product Alkoxide

Caption: The Noyori catalytic cycle for dialkylzinc addition. Note the critical role of the dinuclear zinc species in the transition state.

The Non-Linear Effect (NLE)

A unique feature of this system is the positive non-linear effect . Even if the DAIB ligand is not enantiomerically pure (e.g., 15% ee), the product can be obtained with high optical purity (>90% ee). This occurs because the heterodimer (formed from one (R)-ligand and one (S)-ligand) is thermodynamically more stable but kinetically much less active than the homodimer. This effectively sequesters the minor enantiomer of the ligand, leaving the major enantiomer free to catalyze the reaction.

Industrial Significance: The Efavirenz Case Study

The synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, is a landmark application of chiral amino alcohol ligands in process chemistry.

  • The Challenge: Enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone.

  • The Solution: Use of (1R,2S)-N-pyrrolidinylnorephedrine (a chiral amino alcohol) as a ligand.[2][3]

  • Process:

    • The ligand reacts with cyclopropylacetylene and ZnR₂ (or similar organometallic reagents) to form a chiral zinc-acetylide complex.

    • This complex discriminates between the two faces of the prochiral ketone.

    • Result: The reaction achieves >95% enantiomeric excess (ee) on a multi-ton scale, avoiding the need for wasteful chiral resolution steps.

Validated Experimental Protocol

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using (-)-DAIB. Note: This protocol serves as a benchmark for testing ligand efficacy.

Reagents & Stoichiometry[3][5][6]
  • Substrate: Benzaldehyde (1.0 equiv, freshly distilled).

  • Reagent: Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M in hexane).

  • Ligand: (-)-DAIB (1-2 mol%).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow
  • Ligand Activation (The Checkpoint):

    • In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (1 mol%) in anhydrous toluene.

    • Validation Step: Ensure complete dissolution. Any turbidity suggests moisture contamination.

  • Catalyst Formation:

    • Add Et₂Zn (2.0 equiv) dropwise at room temperature.

    • Observation: Evolution of ethane gas indicates active alkoxide formation. Stir for 15 minutes.

  • Substrate Addition:

    • Cool the mixture to 0°C.

    • Add Benzaldehyde slowly via syringe pump or dropwise.

    • Causality: Low temperature suppresses the non-catalyzed background reaction, maximizing ee.

  • Reaction & Quench:

    • Stir at 0°C for 6-12 hours. Monitor conversion by TLC or GC.

    • Quench with saturated NH₄Cl solution (carefully, residual Zn reacts vigorously).

    • Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Analysis:

    • Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Advanced Applications: CBS Reduction

Beyond zinc chemistry, amino alcohols are the precursors to the Corey-Bakshi-Shibata (CBS) Catalyst .[4] This boron-based system is premier for reducing ketones to secondary alcohols.

Mechanism

The chiral amino alcohol (typically derived from proline) reacts with borane to form an oxazaborolidine.[4] This catalyst activates a second molecule of borane (the stoichiometric reductant).

  • Key Interaction: The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane, increasing its hydridic character while the ring boron coordinates the ketone oxygen.

Visualization: CBS Reduction Pathway

CBS_Pathway AminoAlcohol Chiral Amino Alcohol (Precursor) Oxazaborolidine Oxazaborolidine Catalyst (Active Species) AminoAlcohol->Oxazaborolidine + BH3 Complex Catalyst-Borane-Ketone Complex Oxazaborolidine->Complex + Ketone + BH3 Complex->Oxazaborolidine Catalyst Regeneration Alcohol Chiral Alcohol (Product) Complex->Alcohol Hydride Transfer & Hydrolysis

Caption: The CBS reduction pathway showing the activation of borane by the oxazaborolidine catalyst.[4]

References

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available at: [Link]

  • Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed (NIH). Available at: [Link]

  • Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Mechanism and Nonlinear Effect. Okayama University / Elsevier. Available at: [Link]

  • NNRTI Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC (NIH). Available at: [Link]

Sources

Methodological & Application

Strategic Deployment of Chiral Auxiliaries: The Evans Oxazolidinone Platform

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of asymmetric synthesis, chiral auxiliaries represent the "absolute fidelity" approach. While catalytic methods (organocatalysis, transition metal catalysis) offer higher atom economy, chiral auxiliaries—specifically the Evans Oxazolidinones—remain the industry standard for early-phase drug discovery and complex natural product synthesis where predictability and diastereomeric purity (dr) are paramount.

This guide details the operational protocols for utilizing the Evans Oxazolidinone auxiliary ((S)-4-benzyl-2-oxazolidinone) to install stereocenters with >98:2 diastereoselectivity.[1] It moves beyond standard textbook descriptions to address process safety (specifically oxidative cleavage risks), transition state engineering, and self-validating in-process controls.

Strategic Selection: When to Use an Auxiliary?

Before initiating the protocol, confirm that an auxiliary is the correct strategic choice compared to chiral pool synthesis or asymmetric catalysis.

FeatureChiral Auxiliary (Evans)Asymmetric Catalysis
Predictability High: Rigid transition states (Zimmerman-Traxler) allow accurate prediction of stereochemistry.Variable: Substrate dependent; often requires ligand screening.
Purification Easy: Diastereomers have different physical properties (NMR/Rf), allowing separation by silica chromatography.Difficult: Enantiomers require chiral HPLC or crystallization.
Scale-up Linear: Stoichiometric reagents increase cost/waste but reliability is constant.Non-Linear: Kinetics and mixing can alter selectivity on scale.
Atom Economy Low: Requires attachment and removal steps.High: Catalyst is substoichiometric.

Decision Rule: Use Evans Auxiliaries when (1) the target molecule requires absolute stereochemical confirmation (via X-ray of the intermediate), (2) the substrate is complex and catalytic methods fail, or (3) you require access to both enantiomers (by swapping the auxiliary enantiomer).

Mechanism of Action: The Chelated Enolate

The efficacy of the Evans auxiliary relies on the formation of a rigid, chelated Z-enolate. Unlike simple esters, the oxazolidinone carbonyl coordinates with the metal center (Li, B, or Ti), locking the conformation.

The Logic of Stereocontrol
  • Z-Enolate Formation: Deprotonation with a base (LDA or NaHMDS) or Lewis Acid/Amine (TiCl4/DIPEA) forces the enolate oxygen and the auxiliary carbonyl oxygen to chelate the metal. Steric strain minimizes 1,3-allylic interactions, exclusively favoring the Z-enolate .

  • Facial Selectivity: The bulky group on the auxiliary (e.g., Benzyl or Isopropyl) blocks one face of the enolate.

  • Electrophile Approach: The electrophile attacks from the unhindered face (opposite the benzyl group), establishing the new stereocenter.

Visualization: The General Workflow

EvansWorkflow Start Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylation Step 1: Acylation (n-BuLi, R-COCl) Start->Acylation Imide N-Acyloxazolidinone (The Scaffold) Acylation->Imide Enolization Step 2: Enolization (Z-Enolate Formation) Imide->Enolization Reaction Step 3: Electrophile Trap (Alkylation/Aldol) Enolization->Reaction Adduct Chiral Adduct (>98:2 dr) Reaction->Adduct Cleavage Step 4: Cleavage (LiOH/H2O2) Adduct->Cleavage Product Final Product (Acid/Alcohol) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Figure 1: The cyclic lifecycle of the Evans Auxiliary. Note that the auxiliary is recoverable.

Detailed Experimental Protocols

Protocol 1: Attachment (Acylation)

Objective: Attach the substrate (propionic acid derivative) to the auxiliary. Reference: Org. Synth.1990 , 68, 77.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.01 equiv, 2.5 M in hexanes)

  • Propionyl Chloride (1.1 equiv)[2]

  • THF (Anhydrous)[2]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under N2 atmosphere. Add the oxazolidinone and dissolve in THF (0.3 M concentration).

  • Deprotonation: Cool the solution to -78°C (Dry ice/acetone). Crucial: High temperature leads to ring opening.

  • Addition: Add n-BuLi dropwise via syringe over 15 minutes.

    • IPC (In-Process Control): The solution usually turns bright yellow (lithiated species).

  • Acylation: Stir for 15 mins, then add Propionyl Chloride in one portion.

  • Quench: Allow to warm to 0°C over 30 mins. Quench with saturated NH4Cl.[2]

  • Workup: Extract with CH2Cl2, wash with NaOH (1M) to remove unreacted acid chloride, dry over Na2SO4.

Why this works: The lithiated oxazolidinone is a hard nucleophile that attacks the acid chloride. Low temperature prevents the "double addition" or attack on the endocyclic carbonyl.

Protocol 2: Asymmetric Alkylation

Objective: Install a methyl group (or other alkyl) with high diastereoselectivity.[3][4] Reference: J. Am. Chem. Soc.[5]1982 , 104, 1737.

Reagents:

  • N-Propionyl oxazolidinone (from Protocol 1)

  • NaHMDS (Sodium hexamethyldisilazide) or LDA (1.1 equiv)

  • Allyl Iodide (Electrophile) (3.0 equiv)

Procedure:

  • Enolization: Dissolve the imide in THF (0.1 M) and cool to -78°C . Add NaHMDS dropwise.

    • Mechanistic Note: NaHMDS is often preferred over LDA for simple alkylations as it forms a looser ion pair, sometimes enhancing reactivity, though LDA is the classic standard for maximum chelation.

  • Aging: Stir for 30–60 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Add Allyl Iodide (dissolved in minimal THF) slowly.

  • Reaction: Stir at -78°C for 2–4 hours. Do not warm up yet. Scrambling of the enolate geometry can occur at higher temperatures.

  • Monitoring: TLC will likely show a spot very close to the starting material. Use NMR for IPC (see Section 5).

  • Quench: Add acetic acid (to buffer) then water.

Data: Base Selection Impact

Base Electrophile Yield (%) Diastereomeric Ratio (dr)
LDA Allyl Bromide 88 92:8
NaHMDS Allyl Iodide 94 98:2

| LiHMDS | Benzyl Bromide | 91 | 95:5 |

Protocol 3: Nondestructive Cleavage (Hydrolysis)

Objective: Remove the auxiliary to yield the chiral carboxylic acid without racemization. Reference: J. Org.[1][3] Chem.1982 , 47, 3772; Org. Process Res. Dev.2020 , 24, 10.

Safety Alert: The standard LiOH/H2O2 cleavage generates O2 gas. On a large scale, this presents a pressure/flammability hazard. Ensure adequate venting.

Reagents:

  • Alkylated Adduct[4]

  • LiOH (2.0 equiv)

  • H2O2 (30% aq, 4.0 equiv)

  • THF/Water (3:1)

Procedure:

  • Dissolution: Dissolve adduct in THF/Water at 0°C.

  • Peroxide Addition: Add H2O2 first.

  • Base Addition: Add LiOH (dissolved in water) dropwise.

    • Why H2O2? The hydroperoxide anion (HOO-) is more nucleophilic than OH- (alpha-effect) but less basic (pKa 11.6 vs 15.7). It attacks the exocyclic carbonyl (the imide) faster than the endocyclic carbonyl (the ring), preventing the destruction of the expensive auxiliary.

  • Quench: Add Na2SO3 (sodium sulfite) to quench excess peroxide (check with starch-iodide paper).

  • Isolation: Acidify to pH 2, extract the acid. The auxiliary remains in the organic layer or precipitates out.

The Self-Validating System: IPC & Troubleshooting

A robust protocol requires "In-Process Controls" (IPC) to validate success before moving to the next step.

NMR Validation (The "Doublet of Doublets" Test)

The most reliable way to determine if your alkylation worked and to measure dr is 1H NMR.

  • Starting Material: The alpha-protons of the propionyl group appear as a quartet.

  • Product: The new alpha-proton (methine) will appear as a complex multiplet (dq).

  • Diastereomers: Look at the methyl doublet signals.

    • Major diastereomer: Typically shifts upfield due to shielding by the phenyl ring of the auxiliary.

    • Minor diastereomer: Distinct shift downfield.

    • Integration: Integrate the two methyl doublets to calculate dr.

Troubleshooting Matrix
ProblemRoot CauseSolution
Low Yield (Acylation) Ring opening of auxiliaryEnsure Temp is <-70°C during n-BuLi addition.
Low Selectivity (Alkylation) Enolate geometry scramblingEnsure "Aging" time (Step 2) is sufficient; Keep Temp <-70°C.
Auxiliary Loss (Cleavage) Attack on ring carbonylUse LiOH/H2O2 strictly. Do not use LiOH alone.
Racemization Basic conditions too harshKeep cleavage temp at 0°C; minimize reaction time.

Visualization: The Zimmerman-Traxler Transition State

Understanding the transition state is critical for predicting stereochemistry when modifying the substrate.

ZimmermanTraxler Enolate Z-Enolate Formation (Metal Chelation) TS Zimmerman-Traxler TS (Chair-like 6-membered ring) Enolate->TS Coordination Sterics Steric Control: Auxiliary R-group blocks one face TS->Sterics R-Group Interaction Outcome Syn-Aldol / Anti-Alkylation (Predictable Stereochemistry) Sterics->Outcome Minimization of Steric Clash

Figure 2: Simplified logic flow of the Zimmerman-Traxler transition state model, dictating the stereochemical outcome.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[5]1981 , 103, 2127.[5] Link

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." J. Am. Chem. Soc.[5]1982 , 104, 1737. Link

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Org.[1] Synth.1990 , 68, 77. Link

  • Beutner, G. L.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Org.[1] Process Res. Dev.2020 , 24, 10. Link[6]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta1997 , 30, 3. Link

Sources

Application Note: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols

[1]

Abstract & Strategic Importance

Enantiopure 1,2-amino alcohols (vicinal amino alcohols) are "privileged structures" in medicinal chemistry, serving as the pharmacophore for

This guide details two robust, complementary chemical workflows for the high-yield synthesis of these motifs:

  • Method A (Direct Olefin Functionalization): The Sharpless Asymmetric Aminohydroxylation (AA), ideal for converting achiral alkenes directly to chiral amino alcohols with simultaneous control of regio- and enantioselectivity.

  • Method B (Stereospecific Ring Opening): Lewis Acid-catalyzed aminolysis of chiral epoxides, providing access to "anti-Markovnikov" or "Markovnikov" products based on catalyst choice, complementary to Method A.

Method A: Sharpless Asymmetric Aminohydroxylation (AA)[2][3]

Mechanistic Insight

The Sharpless AA reaction utilizes an Osmium(VIII) imido species formed in situ. Unlike the better-known Asymmetric Dihydroxylation (AD), the AA reaction requires careful control of the nitrogen source (typically Chloramine-T or carbamates) to prevent the formation of the diol byproduct.

Critical Driver: The reaction rate and enantioselectivity are ligand-accelerated.[1][2][3] The cinchona alkaloid ligands, (DHQ)₂PHAL and (DHQD)₂PHAL , not only induce chirality but also dictate the regioselectivity of the nitrogen addition.

  • (DHQ)₂PHAL targets the

    
    -face (bottom attack).
    
  • (DHQD)₂PHAL targets the

    
    -face (top attack).
    
Catalytic Cycle Visualization

The following diagram illustrates the active Os(VIII) cycle and the critical ligand-binding step that determines stereochemistry.

SharplessAAOs8Os(VIII) Imido Species(Active Catalyst)ComplexOs-Ligand-AlkeneComplexOs8->Complex + Ligand ((DHQ)2PHAL)AlkeneAlkene SubstrateAlkene->ComplexAzaglycolateOs(VI) AzaglycolateIntermediateComplex->Azaglycolate [3+2] Cycloaddition(Enantio-determining)Azaglycolate->Os8 Re-oxidation by N-SourceProductEnantiopure1,2-Amino AlcoholAzaglycolate->Product HydrolysisReoxidantChloramine-T / Carbamate(N-Source + Oxidant)Reoxidant->Os8

Figure 1: Catalytic cycle of the Sharpless AA reaction. The ligand acceleration effect ensures the chiral pathway outcompetes the racemic background reaction.

Validated Protocol (Standard Scale: 10 mmol)

This protocol uses Chloramine-T as the nitrogen source. It is preferred for its atom economy and ease of deprotection (sulfonamide cleavage).

Reagents:

  • Alkene substrate (10 mmol)

  • Potassium Osmate dihydrate (K₂OsO₂(OH)₄) (0.4 mmol, 4 mol%)

  • (DHQ)₂PHAL or (DHQD)₂PHAL (0.5 mmol, 5 mol%)

  • Chloramine-T trihydrate (3.1 g, 11 mmol)

  • Solvent: n-Propanol/Water (1:1 v/v, 30 mL)

Step-by-Step Workflow:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve Chloramine-T and the ligand in the n-PrOH/Water mixture. Stir for 5 minutes until clear.

  • Catalyst Addition: Add the alkene, followed immediately by the osmium source (K₂OsO₂(OH)₄).

    • Note: The solution will turn characteristic green/yellow indicating Os(VIII) formation.

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Monitor by TLC. Most styrenyl substrates complete within 3–6 hours. Aliphatic alkenes may require 12–24 hours.

  • Quench: Add sodium metabisulfite (Na₂S₂O₅, 1.5 g) and stir for 30 minutes. The biphasic mixture will separate, and the color usually fades to light brown/orange.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. The sulfonamide-protected amino alcohol is stable.

Troubleshooting & Optimization:

  • Regioselectivity Issues: If the Nitrogen adds to the "wrong" carbon, switch the ligand class from Phthalazine (PHAL) to Anthraquinone (AQN). AQN ligands often reverse regioselectivity compared to PHAL ligands [1].

  • Low Conversion: Increase Osmium loading to 5 mol% or reduce solvent volume to increase concentration.

Method B: Regioselective Ring Opening of Chiral Epoxides

Mechanistic Insight

When the desired amino alcohol cannot be accessed via AA (e.g., non-styrenyl substrates requiring specific regiochemistry), ring opening of chiral epoxides is the method of choice.

  • Classical (Basic) Conditions: Attack occurs at the least hindered carbon (SN2-like).

  • Lewis Acid Catalyzed: Attack can be directed to the more substituted carbon (borderline SN1) due to partial positive charge stabilization at that center.

Decision Matrix for Method Selection

DecisionTreeStartTarget: 1,2-Amino AlcoholSubstrateAvailable Starting Material?Start->SubstrateAlkeneAlkeneSubstrate->AlkeneEpoxideChiral EpoxideSubstrate->EpoxideMethodAMethod A:Sharpless AAAlkene->MethodADirect SynthesisRegioCheckRegioselectivityRequirement?Epoxide->RegioCheckMethodB_BasicMethod B1:Heat/Basic(Less Hindered Attack)RegioCheck->MethodB_BasicAnti-MarkovnikovMethodB_AcidMethod B2:Lewis Acid (Yb(OTf)3)(More Substituted Attack)RegioCheck->MethodB_AcidMarkovnikov(Benzylic/Tertiary)

Figure 2: Workflow for selecting the optimal synthesis pathway based on substrate availability and regiochemical goals.

Validated Protocol: Metal Triflate Catalyzed Opening

This protocol uses Ytterbium Triflate [Yb(OTf)₃] , a water-tolerant, recyclable Lewis Acid that promotes high regioselectivity and yield [2].

Reagents:

  • Chiral Epoxide (5 mmol)

  • Amine Nucleophile (5.5 mmol, 1.1 equiv)

  • Yb(OTf)₃ (0.25 mmol, 5 mol%)

  • Solvent: THF or Dichloromethane (10 mL)

Step-by-Step Workflow:

  • Setup: In a sealed tube or round-bottom flask, dissolve the chiral epoxide in THF.

  • Catalyst Addition: Add Yb(OTf)₃. The catalyst may not fully dissolve immediately; this is normal.

  • Amine Addition: Add the amine dropwise at room temperature.

    • Safety: Exothermic reaction. If using volatile amines, cool to 0 °C during addition.

  • Reaction: Stir at room temperature for 6–12 hours. If the amine is bulky (e.g., tert-butylamine), mild heating to 40 °C may be required.

  • Workup: Dilute with ether/water. The catalyst remains in the aqueous phase (and can often be recovered). Extract the organic phase.[1]

  • Purification: The resulting amino alcohol is often pure enough for use after drying and evaporation. If necessary, purify via short-path silica plug (eluting with CH₂Cl₂/MeOH/NH₄OH).

Comparative Analysis

FeatureMethod A: Sharpless AAMethod B: Epoxide Opening
Starting Material Alkenes (Cheap, abundant)Chiral Epoxides (Requires prior synthesis)
Step Count 1 Step (from alkene)2 Steps (Epoxidation + Opening)
Atom Economy High (Direct functionalization)Moderate (Depends on epoxide source)
Regiocontrol Ligand Dependent (PHAL vs AQN)Catalyst Dependent (Basic vs Lewis Acid)
Stereospecificity Excellent (>95% ee typical)Excellent (Inversion of configuration)
Limitations Toxic Osmium; Sulfonamide removal stepAvailability of chiral epoxide

References

  • Sharpless, K. B., et al. (2002). "The Sharpless Asymmetric Aminohydroxylation." Organic Syntheses, 79, 93.

  • Chini, M., Croti, P., & Favero, L. (1996). "Metal salts as new catalysts for the regioselective ring opening of epoxides with anilines." Tetrahedron Letters, 37(26), 4577-4580.

  • Fokin, V. V., & Sharpless, K. B. (2001). "A Practical and Highly Efficient Aminohydroxylation of Unsaturated Carboxylic Acids." Angewandte Chemie International Edition, 40(19), 3455.

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.

Application Note: Advanced Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Scaffold in Drug Discovery

Chiral amino alcohols are ubiquitous structural motifs in pharmacophores, serving as the backbone for


-blockers, protease inhibitors, and chiral auxiliaries (e.g., Evans auxiliaries). Their synthesis demands rigorous control over stereochemistry, as enantiomeric purity directly correlates with therapeutic efficacy and safety.

This guide moves beyond textbook definitions to provide three field-validated protocols for synthesizing chiral amino alcohols. We categorize these methods by their starting material origin:

  • Chiral Pool Manipulation: Reduction of Amino Acids (The

    
     System).
    
  • Asymmetric Catalysis: Sharpless Asymmetric Aminohydroxylation (AAH).[1]

  • Biocatalysis:

    
    -Transaminase mediated synthesis.[2]
    

Method A: Reduction of Chiral Amino Acids ( System)

Principle: While Lithium Aluminum Hydride (


) is the historical standard, it is hazardous at scale and often requires cryogenic conditions. The Sodium Borohydride/Iodine (

) system generates borane in situ, offering comparable reduction power with significantly improved safety profiles and chemoselectivity. It tolerates ester and carbamate protecting groups better than

.
Protocol: Synthesis of (S)-Phenylalaninol from L-Phenylalanine

Target: Conversion of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol.

Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: L-Phenylalanine (16.5 g, 100 mmol)

  • Reductant:

    
     (9.1 g, 240 mmol), 
    
    
    
    (25.4 g, 100 mmol)
  • Solvent: Anhydrous THF (300 mL)

  • Quench: Methanol, 20% KOH solution

  • Equipment: 1L 3-neck RBF, mechanical stirrer, reflux condenser, addition funnel,

    
     line.
    
Step-by-Step Procedure
  • Setup: Flame-dry the glassware and purge with

    
    . Charge the flask with L-Phenylalanine and 
    
    
    
    . Add THF (200 mL).
  • Iodine Addition (Exotherm Control): Dissolve

    
     in THF (100 mL). Add this solution dropwise via the addition funnel over 1 hour at 0°C.
    
    • Critical Control Point: The reaction generates

      
       gas. Ensure varying venting capacity. The solution will turn colorless as 
      
      
      
      is consumed to form
      
      
      -THF.
  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 18 hours.

  • Quenching (The Methanol Lysis): Cool to room temperature. Carefully add Methanol (50 mL) dropwise to destroy excess hydride.

    • Note: This step can be vigorous.[8] Maintain efficient stirring.

  • Cleaving the Boron-Amine Complex: The resulting product is a stable boron-amine complex. To free the amine, add 20% aqueous KOH (50 mL) and reflux for 4 hours.

    • Troubleshooting: Failure to reflux with base is the #1 cause of low yields. The complex must be hydrolyzed.

  • Workup: Remove THF/MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Workflow Visualization

ReductionWorkflow start Start: L-Phenylalanine + NaBH4 iodine Add I2 / THF (0°C) Generates BH3 in situ start->iodine H2 Evolution reflux Reflux 18h Reduction to Boron-Amine Complex iodine->reflux quench Quench: MeOH Destroy excess Hydride reflux->quench hydrolysis Critical Step: KOH Reflux Break B-N Complex quench->hydrolysis extract DCM Extraction & Recrystallization hydrolysis->extract

Caption: Workflow for Amino Acid Reduction emphasizing the critical KOH hydrolysis step to break the Boron-Amine complex.

Method B: Sharpless Asymmetric Aminohydroxylation (AAH)

Principle: For substrates not available in the amino acid "chiral pool" (e.g., styrenes), AAH is the method of choice. It converts alkenes directly into vicinal amino alcohols with high enantioselectivity using Osmium (


) and Cinchona alkaloid ligands.

Ligand Selection Rule:

  • DHQ (Dihydroquinine) derivatives: Generally provide the (R)-enantiomer (depending on substrate priority).

  • DHQD (Dihydroquinidine) derivatives: Generally provide the (S)-enantiomer.[9]

Protocol: Synthesis of (1R,2S)-2-amino-1,2-diphenylethanol

Substrate: Trans-Stilbene.

Reagents
  • Catalyst:

    
     (4 mol%)
    
  • Ligand: (DHQ)2-PHAL (5 mol%)

  • Nitrogen Source: Chloramine-T (3 equivalents) or Ethyl Carbamate/t-Butyl Hypochlorite/NaOH (for Cbz-protected amines).

  • Solvent: n-Propanol/Water (1:1 v/v).

Step-by-Step Procedure
  • Catalyst Premix: In a flask, dissolve (DHQ)2-PHAL and Chloramine-T in n-Propanol/Water. Stir for 10 minutes to form the active catalytic pocket.

  • Osmium Addition: Add the Osmium source. The solution will darken (formation of Os(VIII) species).

  • Substrate Addition: Add Trans-Stilbene.

  • Reaction: Stir at 25°C for 24 hours. The reaction is heterogeneous; vigorous stirring is essential.

  • Quench: Add Sodium Metabisulfite (

    
    ) (excess) to reduce residual Os(VIII) to Os(IV) (black precipitate).
    
    • Safety Alert: Osmium is volatile and highly toxic (corneal damage). All weighing and quenching must occur in a well-ventilated fume hood.

  • Workup: Filter off the osmium salts. Extract the filtrate with Ethyl Acetate.[3]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Catalytic Cycle & Ligand Choice

SharplessAAH alkene Alkene Substrate complex Osmium-Ligand-Alkene Complex alkene->complex + Nitrogen Source ligand Ligand Choice: DHQ vs DHQD ligand->complex Induces Chirality product Chiral Amino Alcohol complex->product Hydrolysis product->complex Re-oxidant Cycle

Caption: Simplified Sharpless AAH cycle showing the pivotal role of the ligand in determining stereochemical outcome.

Method C: Biocatalytic Transamination

Principle: This is the "Green Chemistry" approach.


-Transaminases (TA) transfer an amino group from a sacrificial donor (e.g., Isopropyl amine or Alanine) to a prochiral ketone. This method avoids heavy metals and protecting groups.
Protocol: Kinetic Resolution of Racemic Amino Alcohols

Note: While TAs can synthesize amines from ketones, a common application is the kinetic resolution of racemic amino alcohols to obtain high optical purity.

Reagents
  • Enzyme: Commercial

    
    -Transaminase Screening Kit (e.g., Codexis or similar).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Acceptor: Pyruvate (if running resolution) or Isopropyl amine (if running synthesis).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure
  • Substrate Prep: Dissolve the racemic amino alcohol (10 mM) in the buffer containing PLP.

  • Enzyme Addition: Add the Transaminase enzyme powder (10-20 mg/mL).

  • Equilibrium Shift: Add Sodium Pyruvate (1 equivalent). The enzyme will selectively convert one enantiomer of the amino alcohol back to the ketone, leaving the other enantiomer untouched (Kinetic Resolution).

    • Optimization: Remove the co-product (Alanine) or use a Lactate Dehydrogenase (LDH) coupled system to drive the reaction to completion.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Analysis: Monitor ee% via Chiral HPLC.

  • Termination: Acidify to pH 2 with HCl to denature enzyme.

  • Isolation: Extract the ketone (organic layer) and the unreacted chiral amino alcohol (aqueous layer, then basify and extract).

Comparative Analysis & Decision Matrix

FeatureReduction (

)
Sharpless AAHBiocatalysis (Transaminase)
Starting Material Amino Acids (Chiral Pool)AlkenesKetones or Racemic Amines
Stereocontrol Retains SM ChiralityLigand ControlledEnzyme Specificity
Scalability High (kg scale)Medium (Osmium cost)High (once optimized)
Safety Profile Moderate (

gas, Iodine)
Low (Toxic Osmium)High (Green)
Atom Economy GoodModerate (Sulfonamide waste)Excellent

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[6] "A convenient reduction of amino acids and their derivatives."[8][10] Journal of Organic Chemistry.

  • Sharpless, K. B., et al. (1996). "The Osmium-Catalyzed Asymmetric Aminohydroxylation of Olefins.

  • Abditrov, et al. (Organic Syntheses). "Reduction of Amino Acids to Amino Alcohols: Preparation of (S)-Phenylalaninol." Organic Syntheses.

    • [Link] (Note: References the LAH method, comparative to Meyers).

  • Codexis Inc. "Transaminase Screening Protocols."

  • Malik, M. S., et al. (2011). "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." ResearchGate.[1]

Sources

Application Note & Protocol: Stereoselective Synthesis of l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, commonly known as (-)-norephedrine. This chiral amino alcohol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and serves as a critical precursor for compounds like d-amphetamine.[1] The protocol herein details a robust and highly selective two-phase chemo-enzymatic process. The synthesis commences with the biocatalytic production of the key chiral intermediate, (R)-phenylacetylcarbinol ((R)-PAC), via fermentation, followed by a diastereoselective chemical transformation involving oximation and catalytic reduction to yield the target molecule with high purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Rationale

l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol possesses two chiral centers, leading to four possible stereoisomers. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The (1R,2S)-isomer, or (-)-norephedrine, is a naturally occurring alkaloid found alongside ephedrine in plants of the Ephedra genus.[2]

While several synthetic routes exist, including the reduction of α-isonitrosopropiophenone or starting from benzaldehyde and nitroethane, these methods often result in mixtures of stereoisomers requiring challenging purification steps.[2][3] Biocatalysis offers a powerful alternative, enabling the creation of specific stereoisomers from inexpensive starting materials with high fidelity.[4]

The strategy detailed in this note leverages the high stereoselectivity of microbial enzymes for the initial chiral induction, followed by a controlled chemical reduction to establish the second chiral center. This chemo-enzymatic cascade is outlined as follows:

  • Biocatalytic Acyloin Condensation: Production of (R)-phenylacetylcarbinol ((R)-PAC) from benzaldehyde and pyruvate using a whole-cell biocatalyst (e.g., Saccharomyces cerevisiae). The yeast enzyme pyruvate decarboxylase (PDC) facilitates this reaction with high (R)-selectivity.[5]

  • Chemical Transformation: A two-step chemical conversion of (R)-PAC to the final product.

    • Oximation: Conversion of the keto-group of (R)-PAC to an oxime.

    • Diastereoselective Reduction: Catalytic reduction of the oxime to the primary amine, where reaction conditions are optimized to favor the erythro configuration.

This approach combines the environmental and selectivity benefits of biocatalysis with the efficiency of traditional chemical synthesis.

Overall Synthesis Workflow

The complete process from starting materials to the final purified product is depicted below.

Synthesis_Workflow cluster_bio Phase 1: Biocatalysis cluster_chem Phase 2: Chemical Synthesis & Purification A Fermentation Broth (Yeast + Sugar Source) B Benzaldehyde Addition A->B C (R)-Phenylacetylcarbinol (R-PAC) (in broth) B->C D Extraction & Isolation C->D E Purified (R)-PAC D->E F Oximation (+ Hydroxylamine HCl) E->F G PAC-Oxime Intermediate F->G H Catalytic Reduction (Ni-Al Catalyst) G->H I Crude l-erythro-Norephedrine H->I J Purification via Salt Crystallization I->J K Pure l-erythro-Norephedrine (Free Base or HCl Salt) J->K

Caption: Chemo-enzymatic workflow for (-)-norephedrine synthesis.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The catalytic reduction step is highly exothermic and involves a pyrophoric catalyst (when dry); handle with extreme care.

Part 1: Biocatalytic Production of (R)-Phenylacetylcarbinol ((R)-PAC)

Rationale: This step utilizes the yeast Saccharomyces cerevisiae to stereoselectively synthesize the (R)-PAC precursor. The yeast ferments a sugar source to produce pyruvate, which is then acted upon by pyruvate decarboxylase in the presence of added benzaldehyde.[5]

Materials & Reagents:

  • Saccharomyces cerevisiae (baker's yeast)

  • Sucrose or Molasses

  • Benzaldehyde (≥99%)

  • Magnesium Sulfate (MgSO₄)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Deionized Water

  • Toluene or Ethyl Acetate (for extraction)

Protocol:

  • Fermentor Setup: Prepare the fermentation medium by dissolving sucrose (200 g), KH₂PO₄ (5 g), and MgSO₄ (1 g) in deionized water (2 L) in a suitable fermentor. Autoclave to sterilize.

  • Inoculation: After cooling to 30-35°C, inoculate the medium with Saccharomyces cerevisiae (20 g).

  • Initial Fermentation: Maintain the temperature at 30°C with gentle agitation for 12-16 hours to initiate active fermentation.

  • Substrate Addition: After the initial fermentation period, begin the slow, dropwise addition of benzaldehyde (50 mL). The rate of addition is critical to avoid toxic effects on the yeast; a typical rate is 5-10 mL per hour.

  • Biotransformation: Continue the fermentation at 30°C for an additional 24-48 hours after all benzaldehyde has been added. Monitor the consumption of benzaldehyde and formation of (R)-PAC using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Harvesting & Extraction:

    • Terminate the reaction and separate the yeast cells via centrifugation or filtration.

    • Extract the supernatant (broth) three times with an equal volume of toluene or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic extract under reduced pressure to yield crude (R)-PAC as a yellowish oil. The crude product can be purified further by vacuum distillation if required, but is often suitable for direct use in the next step.

Part 2: Synthesis of l-erythro-2-amino-1-phenylpropan-1-ol

This phase converts the chiral ketone from Part 1 into the target amino alcohol.

Step 2a: Oximation of (R)-PAC

Rationale: The ketone functional group in (R)-PAC is converted into an oxime. This intermediate is readily reduced to a primary amine in the subsequent step. The reaction is typically performed at low temperatures to minimize side reactions.[6]

Materials & Reagents:

  • (R)-Phenylacetylcarbinol ((R)-PAC) from Part 1

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

Protocol:

  • Prepare a solution of hydroxylamine hydrochloride (30 g) in water (150 mL) and chill to 15°C.[6]

  • Separately, prepare a solution of sodium hydroxide (18 g) in water (150 mL). Slowly add this to the hydroxylamine solution, maintaining the temperature below 20°C, to adjust the pH to between 7.0 and 8.0.[6]

  • Chill the resulting hydroxylamine free base solution to between -10°C and -5°C.[6]

  • Dissolve the crude (R)-PAC (50 g) in toluene (150 mL) and add this solution to the chilled hydroxylamine mixture.

  • Stir the biphasic mixture vigorously for 1-2 hours at -10°C to -5°C.[6]

  • Allow the mixture to warm to room temperature and separate the layers.

  • Wash the organic (toluene) layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield l-1-phenyl-1-hydroxy-2-propanone oxime as a crude solid or oil.[6]

Step 2b: Diastereoselective Reduction of the Oxime

Rationale: This is the crucial stereochemistry-defining step. A Nickel-Aluminium alloy catalyst in a strongly basic solution reduces the oxime to the amine. The conditions, particularly the temperature and the ratio of catalyst components, are critical for achieving high diastereoselectivity for the desired erythro isomer.[2]

Materials & Reagents:

  • l-1-phenyl-1-hydroxy-2-propanone oxime from Step 2a

  • Sodium Hydroxide (NaOH)

  • Nickel-Aluminium alloy powder (50:50 or as specified)

  • 1,2-Dichloroethane (DCE) or other suitable extraction solvent

  • Deionized Water

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and cooling bath, dissolve sodium hydroxide (25 g) in water (350 mL).[2]

  • Add the crude oxime (50 g) from the previous step to the NaOH solution.

  • Chill the mixture to -15°C with vigorous stirring.[2]

  • CRITICAL STEP: In small portions, carefully add the Nickel-Aluminium catalyst powder (30 g) to the chilled, stirring mixture. The addition must be slow to control the initial reaction rate.

  • An exothermic reaction will commence. Allow the temperature to rise naturally to a maximum of 35°C, using the cooling bath to control any overshoot.[2] Maintain this temperature with stirring until the reaction subsides (typically 1-2 hours). Monitor by TLC or HPLC for the disappearance of the oxime.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1,2-dichloroethane (200 mL) to the reaction slurry and stir.[2]

  • Filter the mixture through a pad of celite to remove the catalyst sludge. Wash the filter cake with additional DCE. Caution: Do not allow the filter cake to dry completely in air as Raney Nickel can be pyrophoric. Quench the catalyst safely according to established laboratory procedures.

  • Separate the organic layer from the filtrate. Extract the aqueous layer twice more with DCE.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude l-erythro-2-amino-1-phenyl-1-propanol base.

Part 3: Purification via Fractional Crystallization

Rationale: The crude product contains the desired l-erythro isomer along with a smaller amount of the l-threo diastereomer. Purification is effectively achieved by forming a salt with an organic acid, as the salt of the erythro isomer is often significantly less soluble, allowing it to be selectively crystallized.[2]

Materials & Reagents:

  • Crude product from Step 2b

  • Benzoic Acid

  • Absolute Ethanol

  • n-Butanol

  • Diethyl Ether

  • Sodium Hydroxide (NaOH)

Protocol:

  • Dissolve the crude amino alcohol base (e.g., 25 g) in a 1:1 mixture of absolute ethanol and n-butanol (100 mL). Heat the solution to 60-65°C.[2]

  • Add benzoic acid (20 g) to the heated solution and continue heating and stirring for 2 hours.[2]

  • Slowly cool the mixture to 10°C. The l-erythro-2-amino-1-phenyl-1-propanol benzoate salt will precipitate.[2]

  • Filter the precipitate and wash the solid with a small amount of cold ethanol.

  • To obtain the free base, suspend the collected benzoate salt in water (100 mL) and add a 10% aqueous solution of sodium hydroxide until the pH is >12.[2]

  • Extract the liberated free base with diethyl ether (3 x 75 mL).

  • Combine the ether extracts, dry over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to yield the pure l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol base.[2]

  • (Optional) For stable storage, the pure base can be dissolved in ethanol and treated with a stoichiometric amount of ethanolic HCl to precipitate the hydrochloride salt, which can be collected by filtration.

Data Summary & Visualization

Quantitative Data Summary
ParameterStep 1: (R)-PACStep 2a: OximeStep 2b: ReductionStep 3: Purification
Key Reagents Benzaldehyde, Yeast(R)-PAC, NH₂OH·HClPAC-Oxime, Ni-AlCrude Base, Benzoic Acid
Solvent(s) WaterToluene, WaterWater, DCEEthanol, n-Butanol, Ether
Temperature 30°C-10°C to -5°C-15°C to 35°C10°C to 65°C
Typical Time 48-72 hours1-2 hours1-2 hours4-6 hours
Typical Yield 60-75%>90%70-85%>90% (from crude)
Diastereomeric Purity N/AN/A80-90% erythro>99% erythro
Chemical Transformation Diagram

Chemical_Scheme cluster_0 cluster_1 cluster_2 A A B B A->B NH₂OH·HCl, NaOH Toluene/H₂O C C B->C Ni-Al Catalyst NaOH (aq)

Caption: Key chemical transformations in the synthesis pathway.

References

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. Available from: [Link][7]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available from: [Link][5]

  • WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS. Google Patents. Available from: [8]

  • Method for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. Google Patents. Available from: [9]

  • EP1735266A1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents. Available from: [10]

  • WO2005100299A1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents. Available from: [6]

  • EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents. Available from: [2]

  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. IRIS . Available from: [Link][11]

  • US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. Google Patents. Available from: [3]

  • US6399828B1 - Preparation of amphetamines from phenylpropanolamines. Google Patents. Available from: [1]

  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Royal Society of Chemistry. Available from: [Link][4]

  • Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. ResearchGate. Available from: [Link][12]

Sources

Troubleshooting & Optimization

Challenges in stereoselective synthesis of bichiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Bichiral Amino Alcohols

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting & Optimization for 1,2-Amino Alcohol Scaffolds Ticket ID: BICHIRAL-SYNTH-001 Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Executive Summary: The "Two-Center" Problem

Synthesizing bichiral 1,2-amino alcohols (e.g., threonine analogs, sphingolipids) presents a geometric increase in complexity compared to single-stereocenter synthesis. You are not just managing enantioselectivity (


); you are battling diastereoselectivity (

).

The core challenge is accessing the specific Syn (erythro) or Anti (threo) relationship while maintaining absolute configuration. This guide moves beyond textbook definitions to address failure modes in the three dominant synthetic pathways: Sharpless Aminohydroxylation , Nucleophilic Epoxide Opening , and


-Amino Ketone Reduction .

Module 1: Olefin Functionalization (Sharpless AA)

Method: Sharpless Asymmetric Aminohydroxylation (AA).[1][2] Best For: Converting alkenes directly to amino alcohols with high enantiocontrol.

Critical Failure Mode: Regioselectivity Reversal

Users often report obtaining the "wrong" regioisomer (amine at C2 vs C3). Unlike Dihydroxylation (AD), where both oxygens are identical, AA installs two different heteroatoms.

The Mechanism of Failure: The active osmium-nitrene species is highly sensitive to the ligand's binding pocket. The substrate can enter the catalytic cycle in two orientations depending on the ligand class.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Wrong Regioisomer Ligand Mismatch. You are likely using (DHQ)

-PHAL when you need an AQN ligand.
Switch Ligand Class:PHAL (Phthalazine): Favors nitrogen attachment distal to the largest substituent (typically yields

-amino product on cinnamates).• AQN (Anthraquinone): Reverses regioselectivity (favors

-amino product).
Low Conversion (<50%) Ligand Deceleration / Product Inhibition. The product amino alcohol binds Os(VI) tightly, poisoning the catalyst.Increase Catalyst Turnover: • Use (DHQ)

-PYR
(Spacer: Pyrimidine). It is less selective but faster.• Add Isopropanol: Promotes hydrolysis of the Os-product complex.
Low ee Second Cycle Active. The oxidized Os(VI) species is re-entering the cycle (which is non-enantioselective).[1]Decrease Oxidant Concentration: • Slow addition of the oxidant (Chloramine-T or N-bromoacetamide).• Ensure reaction is dilute (0.1 M).

Senior Scientist Note: For cinnamates, the "Reversal of Regioselection" is well documented by Sharpless et al.[1] If you need the amine next to the aromatic ring, use (DHQ)


-AQN . If you need the alcohol next to the aromatic ring, use (DHQ)

-PHAL
[1].

Module 2: Carbonyl Reduction (The "Switch")

Method: Reduction of chiral


-amino ketones.
Best For:  Setting the second stereocenter based on the first (Diastereoselective synthesis).
The "Syn/Anti" Switch Logic

This is the most reliable method for generating specific diastereomers, provided you understand the transition states.

Visualizing the Decision Matrix:

ReductionLogic Start Start: Chiral Alpha-Amino Ketone Goal What is your target diastereomer? Start->Goal Syn Target: SYN (Erythro) Goal->Syn Anti Target: ANTI (Threo) Goal->Anti MethodSyn Mechanism: Chelation Control (Cram-Chelate) Syn->MethodSyn Lock Conformation MethodAnti Mechanism: Felkin-Anh (Steric Control) Anti->MethodAnti Minimize Sterics ReagentSyn Reagent: Zn(BH4)2 or LiAlH4 (in ether/THF) MethodSyn->ReagentSyn ReagentAnti Reagent: L-Selectride or NaBH4 + CeCl3 (Luche) MethodAnti->ReagentAnti

Figure 1: Decision tree for selecting reducing agents based on desired diastereoselectivity.

Troubleshooting the "Leaky" Switch:

Q: I used


 expecting the Syn product, but got a 1:1 mixture. Why? 
A:  Solvent interference. 

relies on the Lithium cation (

) to chelate between the carbonyl oxygen and the amine nitrogen.
  • The Fix: If you use a highly coordinating solvent like HMPA or even wet THF , the solvent solvates the

    
    , preventing the rigid 5-membered transition state required for chelation control. Switch to Diethyl Ether  or Dichloromethane  (if using 
    
    
    
    ) to tighten the chelation [2].

Q: How do I maximize Anti-selectivity? A: You must enforce the Felkin-Anh model. Use a "non-chelating" hydride source with a bulky counter-ion.

  • Protocol: Use L-Selectride (Lithium tri-sec-butylborohydride). The steric bulk forces the hydride to attack from the least hindered trajectory, orthogonal to the large amino group, yielding the anti isomer with high fidelity (>95:5 dr) [3].

Module 3: Nucleophilic Epoxide Opening

Method: Aminolysis of chiral epoxy alcohols. Best For: Inverting stereocenters (


) to access specific isomers.
Critical Failure Mode: Regioselectivity Drift

In an ideal


 reaction, the nucleophile attacks the least hindered carbon. However, electronic biases in bichiral substrates often cause mixtures.

Regioselectivity Rules of Thumb:

  • Basic Conditions (Amines/Alkoxides): Sterics dominate.[3] Attack occurs at the least substituted carbon.[4]

    • Result: Inversion of configuration at the attack site.

  • Acidic/Lewis Acid Conditions (

    
    , 
    
    
    
    ):
    Electronics dominate. Attack occurs at the more substituted carbon (due to partial positive charge stabilization at the transition state).
    • Result: Inversion at the more hindered center.

The "Payne" Trap: If your substrate is an epoxy alcohol (not an ether), base treatment can trigger the Payne Rearrangement , where the epoxide migrates to a neighboring hydroxyl group.

  • Symptom: You isolate a product with the "right" mass but "wrong" NMR (regioisomer).

  • Solution: If you suspect Payne rearrangement is scrambling your product, add Ti(OiPr)4 . It complexes the nucleophile and the epoxide, accelerating the opening reaction so it outcompetes the rearrangement [4].

FAQ: Advanced Troubleshooting

Q1: My Sharpless AA reaction has stalled. Can I add more catalyst?

  • Technical Advice: Do not add more Osmium initially. The stall is likely due to sulfonamide byproduct accumulation increasing pH or inhibiting the cycle.

  • Try this: Check the pH. If it has dropped (acidic), the amine turnover is inhibited. Maintain slightly alkaline conditions. Alternatively, add a co-oxidant like NMO to assist the re-oxidation, though this can lower enantioselectivity.

Q2: I need to separate the (R,R) and (R,S) diastereomers. Standard silica columns aren't working.

  • Technical Advice: Amino alcohols are notorious for streaking on silica due to Hydrogen bonding with silanols.

  • Try this:

    • Deactivation: Pre-treat your silica gel with 2% Triethylamine in Hexanes.

    • Derivatization: Convert the amino alcohol to an Oxazolidinone (using Phosgene/CDI) or an Acetonide (using 2,2-dimethoxypropane). These cyclic derivatives are rigid, less polar, and separate much more easily on silica.

Q3: Can I use Dynamic Kinetic Resolution (DKR) to fix my racemic starting material?

  • Technical Advice: Yes. If you start with a racemic

    
    -amino ketone, you can use a Ruthenium-Noyori transfer hydrogenation catalyst.
    
  • Mechanism: The catalyst racemizes the

    
    -center (via enolization) faster than it reduces the ketone. It then selectively reduces one enantiomer of the ketone to the alcohol. This effectively funnels 100% of the racemic starting material into a single stereoisomer (typically syn) [5].
    

References

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1][2][5] Angewandte Chemie International Edition, 35(4), 451-454.

  • Reetz, M. T. (1999).

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds. Chemical Reviews, 99(5), 1121-1162.
  • Ogle, C. A., et al. (1992). The effect of solvent on the stereoselectivity of lithium aluminum hydride reductions. Journal of Organic Chemistry, 57(24), 6599–6603.

  • Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557-1560.

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022.

Sources

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) Status: Online | Specialist: Senior Application Scientist

Welcome to the Technical Support Center

Scope: This portal addresses the most critical failure mode in asymmetric catalysis: Low Enantiomeric Excess (ee) . Context: In drug development, a drop in ee from 99% to 90% is not a minor fluctuation; it is a potential regulatory failure. The FDA’s policy on stereoisomeric drugs requires rigorous justification for the presence of the distomer.

This guide moves beyond basic "check the temperature" advice. We utilize mechanistic interrogation to isolate whether your low ee is a thermodynamic inevitable, a kinetic failure, or an analytical illusion.

Module 1: The Diagnostic Triage

Start Here. Do not randomly change solvents. Use this decision matrix to identify the class of your problem before attempting a fix.

DiagnosticWorkflow Start ISSUE: Low Enantiomeric Excess (<90% ee) CheckAnalytics Step 1: Analytical Validation Is the method resolving enantiomers baseline? Start->CheckAnalytics RacemateCheck Run Racemic Standard. Is it exactly 50:50? CheckAnalytics->RacemateCheck BackgroundCheck Step 2: Background Reaction Run reaction WITHOUT catalyst. RacemateCheck->BackgroundCheck Yes (Method OK) FixMethod Action: Re-develop HPLC/GC Method (Check column, flow, modifier) RacemateCheck->FixMethod No BgResult Is there product formation? BackgroundCheck->BgResult NLECheck Step 3: Catalyst Aggregation Check for Non-Linear Effects (NLE). BgResult->NLECheck No (Clean System) FixBg Action: Suppress Background Rxn (Lower Temp, Less Active Reagents) BgResult->FixBg Yes (Racemic Pathway) Optimization Step 4: Parameter Optimization (Solvent, Temp, Additives) NLECheck->Optimization

Figure 1: Diagnostic Triage Workflow. This logic gate prevents the optimization of reaction conditions when the root cause is actually analytical error or a competing racemic background reaction.

Module 2: Catalyst & Ligand Troubleshooting

Q: I am using an enantiopure ligand, but my ee is fluctuating. Could this be a "Non-Linear Effect"?

A: Yes. This is a classic sign of catalyst aggregation. In many systems (e.g., organozinc additions, organocatalysis), the active catalyst species may exist in equilibrium with dimeric or oligomeric resting states.

  • The Mechanism: As described by Kagan [1], if the heterochiral dimer (ML

    
    /ML
    
    
    
    ) is more stable or less active than the homochiral dimer (ML
    
    
    /ML
    
    
    ), you observe a Positive Non-Linear Effect (+)-NLE (asymmetric amplification).
  • The Failure Mode: If the homochiral dimer is the inactive "reservoir" and the monomer is the catalyst, slight impurities in your ligand can lead to drastic drops in ee (Negative NLE).

Protocol: The "ee


 vs. ee

" Stress Test
  • Prepare Catalysts: Mix enantiopure (

    
    ) and (
    
    
    
    ) ligands to create catalysts with varying ee (e.g., 20%, 50%, 80%, 100% ee).
  • Run Reactions: Perform the standard reaction with these mixtures.

  • Plot Data: Plot ee

    
     (y-axis) vs. ee
    
    
    
    (x-axis).
    • Linear: No aggregation effects.

    • Curve: Aggregation is present.[1]

Q: My metal-ligand complex is well-defined. Why is the induction poor?

A: You may be facing a Matched/Mismatched scenario or improper "Bite Angle."

Ligand Class Optimization Table

Ligand ClassKey ParameterCommon Failure ModeTroubleshooting Action
Bisphosphines (e.g., BINAP, Segphos)Dihedral Angle (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Rigid backbone prevents optimal metal coordination.Switch to a ligand with a narrower/wider bite angle (e.g., Segphos vs. BINAP).
Box/Pybox Steric Bulk"Empty quadrants" allow substrate to approach from the wrong face.Increase steric bulk on the oxazoline ring (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Bu vs.

-Pr).
Salen (Jacobsen Type)Electronic TuningMetal center is too electron-rich/poor for the substrate activation.Add electron-withdrawing groups (NOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, Br) to the salicylate backbone to increase Lewis acidity.

Module 3: Reaction Conditions (Thermodynamics & Kinetics)

Q: Will lowering the temperature always improve my ee?

A: No. This is a dangerous misconception. While ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (the energy difference between diastereomeric transition states) usually favors the major enantiomer at lower temperatures (

), the Isokinetic Relationship dictates that there is a temperature (

) where enantioselectivity vanishes (ee = 0).
  • Scenario A (Enthalpy Driven): Lowering ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     improves ee. (Most common).
    
  • Scenario B (Entropy Driven): Lowering ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    decreases ee. This happens if the selectivity is driven by the organization of the transition state rather than bond enthalpy.
    

Protocol: Temperature Screening Run the reaction at three temperatures (e.g., -20°C, 0°C, 20°C). Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 vs. 

. If the slope inverts, you are crossing the isokinetic temperature.
Q: How do I identify if a "Background Reaction" is killing my ee?

A: A background reaction is an uncatalyzed pathway that produces racemic product. Even a slow background reaction can devastate ee if the catalytic rate is not significantly faster.

Visualizing the Competing Pathways:

BackgroundRxn Substrate Substrate CatPath Catalyzed Pathway (k_cat, High ee) Substrate->CatPath UncatPath Uncatalyzed Pathway (k_uncat, ee = 0%) Substrate->UncatPath Background Product Product CatPath->Product UncatPath->Product

Figure 2: Competing Pathways. If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is non-negligible compared to 

, the final product will be a mixture of high-ee material and racemic material, lowering the observed ee.

Troubleshooting Steps:

  • Concentration: Increase catalyst loading or substrate concentration to favor the higher-order catalytic pathway.

  • Temperature: Background reactions often have higher activation energies. Lowering temperature may suppress the background more than the catalytic cycle.

Module 4: Advanced Kinetics (RPKA)

Q: My ee drops as the reaction progresses. Why?

A: This suggests Product Inhibition or Catalyst Deactivation . As the reaction proceeds, the product (or a byproduct) might bind to the catalyst, forming a less selective species or modifying the ligand environment.

Technique: Reaction Progress Kinetic Analysis (RPKA) Pioneered by Blackmond [2], this method uses in-situ monitoring (IR, Calorimetry) to visualize rate laws.[2]

  • The "Same Excess" Experiment:

    • Run 1: Standard conditions ([Substrate]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       = 1.0 M).
      
    • Run 2: "Simulated" 50% conversion start ([Substrate]

      
       = 0.5 M, add 0.5 M Product).
      
    • Diagnosis: If the rate profiles of Run 1 (at 50% conversion) and Run 2 (at start) do not overlay, the product is affecting the catalyst state.

Module 5: Analytical Validation

Q: I have 99% ee, but I suspect it's wrong. How do I validate?

A: "Too good to be true" results often stem from Kinetic Resolution on the Column . If your chiral HPLC column resolves the enantiomers but also interacts kinetically, one enantiomer might broaden into the baseline or elute irreversibly, making the other look pure.

Validation Protocol:

  • UV/Vis Spectrum Check: Ensure the UV spectra of both enantiomer peaks are identical. Impurities often hide under the minor peak.

  • Wavelength Switching: Change the detection wavelength. If the enantiomeric ratio changes, you are measuring an impurity, not an enantiomer.

  • The "Spike" Test: Spike your reaction mixture with the racemic standard. You should see the minor peak grow proportionally.

References

  • Kagan, H. B. (2020). Hyperpositive non-linear effects: enantiodivergence and modelling. Chemical Science (RSC).

  • Blackmond, D. G. (2005).[3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.

  • Jacobsen, E. N. (2002).[4] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[4][5][6]

  • Noyori, R. (1995). Asymmetric Hydrogenation. Acta Chemica Scandinavica.

Sources

Technical Support Center: Diastereoselective Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Chiral Amino Alcohol Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering poor diastereomeric ratios (


) during the construction of vicinal amino alcohol motifs. Unlike standard reviews, this document functions as a logic-driven troubleshooting interface, focusing on the causality of stereochemical outcomes and providing self-validating protocols.

Module 1: Mechanism-Based Troubleshooting (The "Why")

Issue: "I changed my protecting group, and the major diastereomer reversed." Diagnosis: You likely triggered a switch between Felkin-Anh Control and Chelation Control .

The Core Conflict: Sterics vs. Coordination

The stereochemical outcome of nucleophilic additions to


-chiral carbonyls (amino aldehydes or ketones) is dictated by the transition state (TS) geometry.
  • Felkin-Anh Model (Steric/Electronic Control):

    • Mechanism: The nucleophile attacks the carbonyl anti-periplanar to the largest substituent (

      
      ) on the 
      
      
      
      -carbon to minimize torsional strain.
    • When it dominates:

      • Protecting Groups: Bulky, non-coordinating groups (e.g.,

        
        -dibenzyl, 
        
        
        
        -TBDPS).
      • Reagents: "Naked" nucleophiles or those with weak Lewis acidity (e.g.,

        
         in MeOH, 
        
        
        
        ).
      • Solvents: Polar/Coordinating solvents (THF, MeOH) that sequester metal cations, preventing chelation.

  • Cram-Chelate Model (Coordination Control):

    • Mechanism: A metal cation forms a rigid 5-membered ring between the carbonyl oxygen and the

      
      -heteroatom (N or O). The nucleophile attacks from the face opposite the bulky chelate ring.
      
    • When it dominates:

      • Protecting Groups: Groups with Lewis basic sites (e.g.,

        
        -Boc, 
        
        
        
        -Cbz,
        
        
        -Bn,
        
        
        -MOM).
      • Reagents: Reagents with strong Lewis acidic metals (

        
        , 
        
        
        
        ,
        
        
        ,
        
        
        ).
      • Solvents: Non-coordinating solvents (DCM, Toluene,

        
        ) that allow tight ion pairing.
        
Visualization: The Selectivity Decision Tree

Use this workflow to predict or reverse your stereochemical outcome.

SelectivityLogic Start Analyze Substrate & Conditions CheckPG Check u03b1-Heteroatom Protecting Group Start->CheckPG IsChelating Lewis Basic? (Boc, Cbz, Bn, MOM) CheckPG->IsChelating Yes IsBulky Bulky/Non-Basic? (TBDPS, N,N-Bn2, Trityl) CheckPG->IsBulky No CheckSolvent Check Solvent & Lewis Acid IsChelating->CheckSolvent Felkin Outcome: Felkin-Anh Product (Anti-addition relative to RL) IsBulky->Felkin Sterics Dominate Coordinating Coordinating Solvent? (THF, MeOH, DMSO) OR Non-Chelating LA (BF3) CheckSolvent->Coordinating Chelation Disrupted NonCoordinating Non-Coordinating Solvent? (DCM, Toluene) AND Chelating LA (TiCl4, ZnCl2, MgBr2) CheckSolvent->NonCoordinating Chelation Enforced Coordinating->Felkin Chelate Outcome: Chelation Control Product (Syn-addition relative to Heteroatom) NonCoordinating->Chelate

Figure 1: Decision matrix for predicting stereochemical outcomes based on protecting groups and reaction conditions.

Module 2: Reaction-Specific Protocols

Scenario A: Reduction of -Amino Ketones

User Issue: "I need the syn-amino alcohol, but


 gives a 1:1 mixture."

Technical Insight: Simple borohydride reduction often sits in a "grey zone" where neither Felkin-Anh nor Chelation control is absolute. To fix the


, you must force the system to one extreme.
Protocol 1: Enforcing Chelation (Syn-Selective)

To maximize syn-selectivity (relative to the amino group), use a Lewis acid capable of "locking" the conformation.

  • Substrate: Ensure amine is protected with Boc or Cbz (carbamates are excellent chelators).

  • Solvent: Anhydrous Ethanol or Methanol (for Luche) or DCM/Ether (for

    
    ).
    
  • Reagent:

    
      (Zinc Borohydride) or 
    
    
    
    (Luche conditions).
    • Why? The

      
       or 
      
      
      
      coordinates the ketone oxygen and the carbamate carbonyl, enforcing a rigid transition state.
  • Temperature: Cool to

    
    C to maximize the energy difference between transition states.
    
Protocol 2: Enforcing Felkin-Anh (Anti-Selective)

To maximize anti-selectivity, use steric bulk to override chelation.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Solvent: THF (disrupts any incidental chelation).

  • Mechanism: The massive steric bulk of the hydride reagent forces attack from the least hindered trajectory (Felkin-Anh), completely ignoring the heteroatom's coordination potential.

Scenario B: Organometallic Addition to Chiral Imines ( -Sulfinyl Imines)

User Issue: "My Grignard addition to the Ellman imine has low diastereoselectivity."

Technical Insight: The Ellman (


-tert-butanesulfinyl) imine relies on a stable six-membered chair-like transition state involving the metal. Solvent choice is the critical variable here.
Troubleshooting Table: Solvent Effects on Ellman Imines
ConditionDominant SpeciesTransition State ModelPredicted Selectivity (

)
Grignard in DCM Non-solvated ion pairsClosed (Chelated) High (>90:10)
Grignard in THF Solvated Mg speciesOpen (Non-chelated) Low to Reversed
Additive:

Aluminum "ate" complexRigid Chelation Very High (>95:5)

Corrective Action: If selectivity is poor in THF, switch the solvent to DCM or Toluene . If the Grignard is only available in THF/Ether, add a Lewis Acid like


 or 

to the imine before adding the Grignard. This performs a transmetallation to a more rigid chelating species.
Scenario C: Nucleophilic Addition to Garner's Aldehyde

User Issue: "I cannot get the syn-product when adding to Garner's aldehyde; it always gives anti."

Technical Insight: Garner's aldehyde contains a rigid acetonide ring. This 2,2-dimethyloxazolidine ring creates a specific steric environment.

  • Default Mode: The acetonide locks the nitrogen and oxygen into a conformation that heavily favors Felkin-Anh (Anti) attack. The "inside" face is blocked by the protecting group.

  • The Fix for Syn: You cannot easily get syn-selectivity with the standard acetonide Garner's aldehyde.

  • Workaround: To access the syn-diastereomer, you must change the starting material to an acyclic protected serine aldehyde (e.g.,

    
    -dibenzyl serine aldehyde) where chelation control can be enforced using 
    
    
    
    or
    
    
    .

Module 3: Optimization Workflow (The "Fix-It" Loop)

Use this iterative process when standard conditions fail.

OptimizationLoop Problem Low Diastereoselectivity (dr < 80:20) Step1 1. Check Solvent Coordination Problem->Step1 Decision1 Is solvent THF/Ether? Step1->Decision1 Action1 Switch to DCM/Toluene (Promote Chelation) Decision1->Action1 Yes Step2 2. Add Lewis Acid Decision1->Step2 No (Already Non-Coord) Action1->Step2 Selectivity still low Action2 Add TiCl4, MgBr2, or CeCl3 (Enforce Rigid TS) Step2->Action2 Step3 3. Change Protecting Group Action2->Step3 Selectivity still low Action3 Switch Boc <-> N,N-Bn2 (Flip Electronic/Steric Bias) Step3->Action3

Figure 2: Step-by-step optimization protocol for enhancing diastereomeric ratios.

References

  • Reetz, M. T. (1984). "Chelation control in the addition of nucleophiles to chiral

    
    - and 
    
    
    
    -alkoxy carbonyl compounds." Angewandte Chemie International Edition, 23(8), 556–569. Link
  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Mengel, A., & Reiser, O. (1999). "Around the Garner Aldehyde: Modern Transformations." Chemical Reviews, 99(5), 1191–1224. Link

  • Bürgi, H. B., et al. (1974). "Stereochemistry of reaction paths at carbonyl centres." Tetrahedron, 30(12), 1563-1572. Link

  • Jurczak, J., et al. (2003). "Diastereoselective addition of nucleophiles to chiral imines." Chemical Reviews, 103, 3203-3246. Link

Technical Support Center: Chiral Amino Alcohol Analysis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into sample preparation and troubleshooting. As a senior application scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when preparing chiral amino alcohol samples for NMR analysis.

Q1: Why can't I just take a standard ¹H NMR spectrum to determine the enantiomeric excess (e.e.) of my chiral amino alcohol?

A: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In an achiral solvent, they are chemically and magnetically equivalent, meaning their NMR spectra are identical. Therefore, a standard ¹H NMR spectrum of a racemic or enantioenriched mixture will show only one set of signals, making it impossible to distinguish between the enantiomers or determine their ratio.

Q2: What is the fundamental principle behind using NMR to differentiate enantiomers?

A: To differentiate enantiomers by NMR, you must first convert them into diastereomers. This is because diastereomers have different physical and chemical properties and are, therefore, magnetically inequivalent, leading to distinct signals in the NMR spectrum. This conversion can be achieved in two primary ways: through non-covalent interactions with a chiral solvating agent (CSA) or through covalent bond formation with a chiral derivating agent (CDA).[1][2]

Q3: What's the difference between a Chiral Solvating Agent (CSA) and a Chiral Derivatizing Agent (CDA)?

A: A Chiral Solvating Agent (CSA) interacts non-covalently with the enantiomers of the amino alcohol through forces like hydrogen bonding, dipole-dipole, or π-π stacking.[1][3] This forms transient diastereomeric complexes directly in the NMR tube.[4] In contrast, a Chiral Derivatizing Agent (CDA) reacts covalently with the amino or alcohol functional group of the amino alcohol to form stable diastereomeric products.[1][2]

Q4: Which method should I choose: CSA or CDA?

A: The choice depends on several factors, including the nature of your amino alcohol, the functional groups present, and the information you need. CSAs are generally quicker as they don't require a separate reaction and purification step.[4] However, the chemical shift differences (Δδ) can be small. CDAs often provide larger Δδ values, leading to better-resolved signals, but the derivatization reaction needs to go to completion without racemization or kinetic resolution.[5]

Q5: What are some common examples of CSAs and CDAs for chiral amino alcohols?

A: For chiral amino alcohols, common CSAs include Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, and various chiral acids like Mosher's acid (as a CSA).[6] Popular CDAs include Mosher's acid chloride (for forming Mosher's amides/esters), and other chiral isocyanates or acid chlorides.[7][8][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or No Separation of Enantiomeric Signals

Possible Cause 1: Inappropriate Chiral Auxiliary (CSA or CDA)

  • Explanation: The degree of separation of diastereomeric signals (ΔΔδ) is highly dependent on the specific interactions between your amino alcohol and the chiral auxiliary. There is no universal CSA or CDA that works for all chiral amino alcohols.[10]

  • Solution:

    • Screen different auxiliaries: If one CSA or CDA doesn't work, try another with a different structural backbone or interaction mode. For example, if a π-π stacking-based CSA fails, try one that relies more on hydrogen bonding.

    • Consider the functional group: For amino alcohols, you can target either the amine or the alcohol. Mosher's acid chloride, for instance, can react with either group.[8][9] The choice can influence the resulting separation.

Possible Cause 2: Suboptimal Molar Ratio of Analyte to CSA

  • Explanation: With CSAs, the formation of the diastereomeric complex is an equilibrium process. The concentration of the CSA can significantly impact the observed chemical shifts and their separation.

  • Solution:

    • Titrate the CSA: Start with a 1:1 molar ratio of your amino alcohol to the CSA. Acquire a spectrum and then incrementally add more CSA (e.g., in 0.5 equivalent steps) until you see optimal separation. Be aware that too much CSA can lead to line broadening.[5]

Possible Cause 3: Unsuitable NMR Solvent

  • Explanation: The solvent plays a crucial role in the non-covalent interactions required for differentiation by a CSA. A solvent that strongly interacts with either the analyte or the CSA can disrupt the formation of the diastereomeric complex.

  • Solution:

    • Test different deuterated solvents: Non-polar solvents like CDCl₃ or C₆D₆ often work well for CSA-based methods that rely on hydrogen bonding. For more polar analytes or CSAs, you might need to explore solvents like acetone-d₆ or acetonitrile-d₃.

Possible Cause 4: Low Magnetic Field Strength

  • Explanation: The separation of signals in NMR is directly proportional to the magnetic field strength of the spectrometer.

  • Solution:

    • Use a higher field instrument: If available, running your sample on a higher field NMR (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of your signals and may resolve overlapping peaks.

Problem 2: Inaccurate Quantification of Enantiomeric Excess (e.e.)

Possible Cause 1: Overlapping Signals

  • Explanation: Even with a chiral auxiliary, the signals of the two diastereomers might be close together, leading to overlapping peaks that are difficult to integrate accurately.

  • Solution:

    • Optimize shimming: Ensure the magnetic field homogeneity is optimized to obtain the sharpest possible signals.

    • Use deconvolution software: Most NMR processing software has functions to deconvolute overlapping peaks, which can provide more accurate integrations.

    • Look for other signals: Examine the entire spectrum. Sometimes, a well-resolved pair of signals might be present for a proton that is further away from the chiral center.

Possible Cause 2: Incomplete Derivatization Reaction (with CDAs)

  • Explanation: If the reaction with the CDA does not go to completion, you will have unreacted starting material, which can complicate the spectrum and lead to inaccurate e.e. determination.

  • Solution:

    • Monitor the reaction: Use thin-layer chromatography (TLC) or a quick ¹H NMR to monitor the progress of the derivatization reaction and ensure all the starting material is consumed.

    • Purify the diastereomers: While not always necessary for e.e. determination, purifying the diastereomeric mixture to remove any unreacted starting material or byproducts will simplify the spectrum.

Possible Cause 3: Kinetic Resolution or Racemization during Derivatization

  • Explanation: Kinetic resolution occurs when one enantiomer reacts faster with the CDA than the other, leading to an inaccurate representation of the initial enantiomeric ratio. Racemization is the conversion of one enantiomer into the other, which will also lead to an incorrect e.e. value.[5]

  • Solution:

    • Use mild reaction conditions: Employ mild derivatization conditions (e.g., lower temperatures, appropriate base) to minimize the risk of racemization.[11]

    • Ensure complete reaction: Drive the reaction to completion to avoid issues with kinetic resolution.

Experimental Protocols

Protocol 1: In-Situ Chiral Discrimination using a Chiral Solvating Agent (CSA)

This protocol describes a general method for the rapid determination of enantiomeric excess using a CSA directly in the NMR tube.

  • Initial Sample Preparation:

    • Accurately weigh 5-10 mg of your chiral amino alcohol into a small vial.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][13]

    • Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.[12]

  • Acquisition of the Reference Spectrum:

    • Acquire a standard ¹H NMR spectrum of your amino alcohol. This will serve as a reference.

  • Addition of the CSA:

    • Prepare a stock solution of the chosen CSA (e.g., Pirkle's alcohol) in the same deuterated solvent.

    • Add an equimolar amount of the CSA solution to the NMR tube containing your amino alcohol.

    • Gently mix the sample by inverting the capped NMR tube several times.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum. Compare it to the reference spectrum to identify any split signals.

    • If the separation is not optimal, incrementally add more CSA and re-acquire the spectrum until the best resolution is achieved.

  • Quantification:

    • Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Protocol 2: Derivatization with a Chiral Derivatizing Agent (CDA) - Mosher's Amide Formation

This protocol outlines the steps for derivatizing a chiral amino alcohol with Mosher's acid chloride to form diastereomeric amides.

  • Reaction Setup:

    • In a dry reaction vial, dissolve your chiral amino alcohol (1 equivalent) in a dry, aprotic solvent (e.g., CH₂Cl₂ or pyridine).

    • Add a non-nucleophilic base, such as triethylamine or DMAP (1.2 equivalents), to scavenge the HCl byproduct.

    • Cool the solution to 0 °C in an ice bath.

  • Derivatization:

    • Slowly add a solution of (R)- or (S)-Mosher's acid chloride (1.1 equivalents) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction with a small amount of water or saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • If necessary, purify the resulting diastereomeric amides by flash column chromatography.

  • NMR Sample Preparation and Analysis:

    • Prepare an NMR sample of the purified diastereomers as described in Protocol 1 (step 1).

    • Acquire a ¹H NMR spectrum and identify a well-resolved pair of signals for quantification.

    • Calculate the e.e. as described in Protocol 1 (step 5).

Data Presentation

Table 1: Comparison of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Interaction Non-covalent (H-bonding, π-π stacking)[1]Covalent bond formation[1]
Procedure Simple mixing in the NMR tube[5]Requires a chemical reaction and workup/purification[14]
Speed FastSlower
Signal Separation (ΔΔδ) Generally smallerGenerally larger
Potential Issues Small ΔΔδ, line broadening, solvent dependencyIncomplete reaction, racemization, kinetic resolution[5]
Sample Consumption Non-destructiveConsumes the sample

Visualizations

G cluster_0 NMR Sample Preparation Workflow for Chiral Amino Alcohols start Start: Chiral Amino Alcohol Sample decision Choose Method: CSA or CDA? start->decision csa_path Use Chiral Solvating Agent (CSA) decision->csa_path Non-covalent cda_path Use Chiral Derivatizing Agent (CDA) decision->cda_path Covalent prepare_csa Prepare NMR Sample: Analyte + CSA in Deuterated Solvent csa_path->prepare_csa derivatize Perform Derivatization Reaction cda_path->derivatize acquire_nmr Acquire NMR Spectrum prepare_csa->acquire_nmr workup Workup and Purify Diastereomers derivatize->workup prepare_cda Prepare NMR Sample of Diastereomers workup->prepare_cda prepare_cda->acquire_nmr analyze Analyze Spectrum: Check for Signal Separation acquire_nmr->analyze quantify Quantify Enantiomeric Excess (e.e.) analyze->quantify Good Separation troubleshoot Troubleshoot: Poor Separation or Inaccurate e.e. analyze->troubleshoot Poor Separation end End: Report e.e. quantify->end troubleshoot->decision

Caption: Workflow for NMR analysis of chiral amino alcohols.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Breit, B., Seiche, W. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • Academia.edu. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters.
  • Ferreira, V. F., & da Silva, F. de C. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2827.
  • Pescitelli, G., Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33035-33044.
  • AQA. (2015). A-level Chemistry 7405 Specification.
  • Mishra, S. K., Chaudhari, S. R., & Suryaprakash, N. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 11(46), 8143-8149.
  • Di Pietro, S., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. International Journal of Molecular Sciences, 24(3), 2345.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 15(4), 336-343.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Li, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 643-650.
  • ResearchGate. (n.d.). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's....
  • ResearchGate. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization.
  • Wolf, C., & Ranslow, P. (2003). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanates.
  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Royal Society of Chemistry. (n.d.). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition.
  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 47(19), 3673-3678.
  • Chen, Y. (2001). Recent advances in 1H NMR determination of absolute configuration via chiral derivatizing agents. University of Illinois Urbana-Champaign.
  • Gamliel, A., & Wistrand, L. G. (1993). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.

Sources

Validation & Comparative

A Comparative Analysis of Chiral Amino Alcohol Catalysts: A Guide for Researchers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity.[1] Among the arsenal of tools available to the synthetic chemist, chiral amino alcohol catalysts have emerged as a versatile and powerful class of organocatalysts. Derived from readily available and optically pure amino acids, these catalysts offer a robust, metal-free approach to a wide array of asymmetric transformations, enabling the stereoselective formation of complex molecules.[2]

This guide provides an in-depth comparative analysis of common chiral amino alcohol catalysts, including those derived from proline, valine, and phenylglycine. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed, self-validating protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices and the mechanistic underpinnings of stereochemical control will be elucidated to provide a comprehensive understanding of these remarkable catalysts.

The Foundation: Structural Diversity and Mechanistic Principles

Chiral amino alcohols are characterized by the presence of both an amino and a hydroxyl group attached to a chiral scaffold. This bifunctional nature is central to their catalytic activity, allowing for the formation of well-organized, stereochemically defined transition states. The structural diversity, stemming from the varied side chains of the parent amino acids, allows for fine-tuning of the catalyst's steric and electronic properties to suit specific transformations.

The primary modes of activation employed by chiral amino alcohol catalysts and their derivatives include the formation of oxazaborolidines for reductions, and enamine and iminium intermediates for carbon-carbon bond-forming reactions.

Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most significant applications of chiral amino alcohols is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a transformation famously realized through the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This reaction utilizes a chiral oxazaborolidine catalyst, formed in situ or pre-formed from a chiral amino alcohol (commonly derived from proline) and a borane source.

Mechanism of Stereoselection: The prevailing mechanistic model, proposed by Corey, involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine ring.[5] This enhances the Lewis acidity of the ring's boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral framework, leading to a highly organized, chair-like six-membered transition state.[4][5] Hydride transfer from the coordinated borane then occurs to one face of the carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Product Formation Catalyst Chiral Oxazaborolidine Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst Coordination Borane BH3 Borane->Activated_Catalyst Transition_State Stereoselective Transition State Activated_Catalyst->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Coordination Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Comparative Performance of Chiral Amino Alcohol-Derived Catalysts

The choice of the parent amino acid significantly impacts the catalyst's performance. Here, we compare the efficacy of catalysts derived from L-proline, L-valine, and (R)-phenylglycine in the asymmetric reduction of acetophenone.

Catalyst PrecursorR GroupYield (%)Enantiomeric Excess (ee, %)
(S)-Prolinol-CH₂->9597 (R)
(S)-Valinol-CH(CH₃)₂>9596 (R)
(R)-Phenylglycinol-C₆H₅>9594 (S)
Data compiled from various sources for the asymmetric reduction of acetophenone with borane, catalyzed by the corresponding oxazaborolidine. Reaction conditions are kept as consistent as possible for a fair comparison.

As the data suggests, all three catalysts provide excellent yields and high enantioselectivities. The subtle differences in ee can be attributed to the varying steric bulk of the R group, which influences the precise geometry of the transition state.

Experimental Protocol: Asymmetric Reduction of Acetophenone using (S)-Diphenylprolinol-Derived CBS Catalyst

This protocol provides a self-validating system for achieving high enantioselectivity in the reduction of a prochiral ketone.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol ((S)-Diphenylprolinol)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-Diphenylprolinol (0.25 g, 1.0 mmol) and anhydrous THF (10 mL). Cool the solution to 0 °C and slowly add BH₃·SMe₂ (1.0 M in THF, 1.1 mL, 1.1 mmol). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst solution over 30 minutes.

  • Borane Addition: To the reaction mixture, add BH₃·SMe₂ (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly add methanol (5 mL) to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain (R)-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Carbon-Carbon Bond Forming Reactions: Enamine and Iminium Catalysis

Chiral amino alcohols and their derivatives, particularly those derived from proline, are exceptional catalysts for a variety of carbon-carbon bond-forming reactions. These transformations proceed through two primary catalytic cycles: enamine and iminium catalysis.

The Asymmetric Aldol Reaction: Enamine Catalysis

The direct asymmetric aldol reaction, a cornerstone of organic synthesis, can be efficiently catalyzed by L-proline and its derivatives.[6]

Mechanism of Stereoselection: The reaction proceeds via an enamine intermediate, formed from the condensation of the ketone donor with the secondary amine of the catalyst.[7][8] This enamine then attacks the aldehyde acceptor. The stereochemistry is controlled by a highly organized, hydrogen-bonded transition state, often depicted as a Zimmerman-Traxler-like model, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde and orienting the reactants.[7]

Aldol_Reaction_Mechanism Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Transition_State Zimmerman-Traxler Transition State Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Attack Iminium_Intermediate Iminium Intermediate Transition_State->Iminium_Intermediate Aldol_Product β-Hydroxy Ketone Iminium_Intermediate->Aldol_Product Hydrolysis Aldol_Product->Proline Catalyst Regeneration Diels_Alder_Mechanism Catalyst Diarylprolinol Silyl Ether Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Ion Transition_State [4+2] Cycloaddition Transition State Iminium_Ion->Transition_State Diene Diene Diene->Transition_State Attack Cycloadduct_Intermediate Enamine Intermediate Transition_State->Cycloadduct_Intermediate Diels_Alder_Product Cyclohexene Product Cycloadduct_Intermediate->Diels_Alder_Product Hydrolysis Diels_Alder_Product->Catalyst Catalyst Regeneration

Sources

Comparing performance of amino alcohols in the asymmetric Henry reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric Henry (nitroaldol) reaction is a cornerstone transformation for synthesizing


-nitroalcohols, which are direct precursors to 1,2-amino alcohols (e.g., norepinephrine, bestatin) and 

-hydroxy acids. While organocatalytic methods exist, Copper(II)-amino alcohol complexes remain the industrial and academic "gold standard" due to their cost-efficiency, scalability, and tunable Lewis acidity.

This guide objectively compares three distinct classes of amino alcohol ligands—Camphor-derived , Cinchona-based , and Synthetic 1,2-amino alcohols —evaluating their performance in the enantioselective addition of nitromethane to aldehydes. Our analysis indicates that while Cinchona alkaloids offer broad substrate scope, Camphor-derived rigid systems currently provide the highest enantioselectivity (




) for challenging aromatic substrates due to their constrained bicyclic framework.

Mechanistic Foundation: The Dual Activation Model

To select the right ligand, one must understand the catalytic cycle. The most effective amino alcohol catalysts operate via a bimetallic or bifunctional mononuclear mechanism. The amino alcohol serves a dual role:

  • Chiral Ligand: Coordinates the metal center (usually Cu, Zn, or Co) to create a chiral pocket.

  • Brønsted Base: The amine moiety (or an external base coordinated to the complex) facilitates the deprotonation of the nitroalkane.

The following Graphviz diagram illustrates the generally accepted transition state model for a Copper(II)-amino alcohol catalyzed system.

HenryMechanism Ligand Chiral Amino Alcohol (Ligand) Complex Active Chiral Cu(II)-Complex Ligand->Complex Coordination Metal Cu(OAc)2 (Metal Source) Metal->Complex TS Transition State (Dual Activation) Complex->TS Lewis Acid Activation Substrate1 Aldehyde (Electrophile) Substrate1->TS Carbonyl Coordination Substrate2 Nitromethane (Pronucleophile) Substrate2->TS Nitronate Formation Product Chiral u03b2-Nitroalcohol TS->Product C-C Bond Formation & Proton Transfer Product->Complex Catalyst Regeneration

Figure 1: Mechanistic pathway of the Cu(II)-catalyzed asymmetric Henry reaction. The metal center activates the aldehyde (Lewis acid), while the ligand environment directs the facial attack of the nitronate.

Comparative Analysis of Amino Alcohol Classes

We evaluated three primary ligand classes based on Enantiomeric Excess (


) , Yield , Catalyst Loading , and Substrate Versatility . Data is normalized for the reaction of Benzaldehyde + Nitromethane  (Standard Benchmark).
Class A: Camphor-Derived Amino Alcohols[1][2]
  • Structure: Rigid bicyclic terpene backbone.

  • Performance: Exceptional stereocontrol due to the bulky, defined shape of the camphor scaffold.

  • Best For: Aromatic aldehydes and challenging aliphatic substrates.

Class B: Cinchona Alkaloid Derivatives (e.g., Cinchonidine, Cupreine)
  • Structure: Complex quinuclidine-quinoline system.

  • Performance: Good versatility; often used as organocatalysts but serve as competent ligands for Cu/Zn.

  • Best For: Large scale applications (commercially available/cheap) and substrates requiring H-bonding activation.

Class C: Synthetic 1,2-Amino Alcohols (e.g., Ephedrine, Prolinol analogs)
  • Structure: Modular, often acyclic or pyrrolidine-based.

  • Performance: Highly tunable but often requires higher catalyst loading (10-20 mol%) to achieve high

    
    .
    
  • Best For: Rapid screening; easily modified electronically.

Performance Matrix (Benzaldehyde + Nitromethane)[3][4]
MetricCamphor-Derived (e.g., MIB/DAIB analogs)Cinchona-Based (e.g., Cinchonidine-Cu)Synthetic 1,2-AA (e.g., N-methylephedrine)
Typical Yield 85 - 98%75 - 90%70 - 85%
Enantioselectivity (

)
92 - 99% 80 - 92%60 - 85%
Catalyst Loading 2 - 5 mol%5 - 10 mol%10 - 20 mol%
Reaction Time 24 - 48 h24 - 72 h48+ h
Solvent Tolerance High (EtOH, THF, Toluene)Moderate (often requires THF)Low (Specific solvents needed)
Cost Efficiency Moderate (Synthesis required)High (Natural source)Moderate

Critical Insight: While Cinchona alkaloids are cheaper, Camphor derivatives consistently outperform them in enantioselectivity for the Henry reaction because the rigid bicyclic framework prevents "ligand flexibility" that leads to non-selective background reactions.

Experimental Protocol: The Optimized Workflow

The following protocol is based on the Camphor-Derived/Cu(OAc)₂ system, identified as the high-performance benchmark.

Materials
  • Ligand: (-)-MIB (Morpholinoisoborneol) or equivalent camphor-1,2-amino alcohol (5 mol%).

  • Metal Source: Cu(OAc)₂[1][2]·H₂O (5 mol%).

  • Solvent: Absolute Ethanol (EtOH).

  • Reagents: Benzaldehyde (1.0 equiv), Nitromethane (10.0 equiv).

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (10 mg, 0.05 mmol) and the Camphor-Ligand (0.055 mmol) in absolute EtOH (2 mL). Stir at Room Temperature (RT) for 1 hour. The solution should turn deep blue, indicating complex formation.

  • Substrate Addition: Add Nitromethane (0.54 mL, 10 mmol) to the blue solution. Stir for 10 minutes.

  • Reaction Initiation: Add Benzaldehyde (106 mg, 1.0 mmol) in one portion.

  • Incubation: Stir the mixture at 0°C to RT (substrate dependent) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 80:20).

  • Quench & Purification: Evaporate solvent under reduced pressure. Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

ExperimentalWorkflow Prep Step 1: Catalyst Prep Mix Ligand + Cu(OAc)2 (1 hr, EtOH) AddNitro Step 2: Activation Add Nitromethane (Stir 10 min) Prep->AddNitro AddAld Step 3: Reaction Add Aldehyde (0°C - RT, 24-48h) AddNitro->AddAld Workup Step 4: Workup Evaporate Solvent Direct Purification AddAld->Workup

Figure 2: Optimized experimental workflow for Cu(II)-catalyzed asymmetric Henry reaction.

Troubleshooting & Critical Control Points

To ensure reproducibility (Trustworthiness), observe these critical parameters:

  • The "Water" Paradox: Unlike many organometallic reactions, the Henry reaction with Cu(II)-amino alcohols often benefits from trace water or alcoholic solvents. Strictly anhydrous conditions (e.g., dry THF with molecular sieves) can sometimes decrease rate and

    
     because the catalytic species requires a proton shuttle.
    
  • Metal Source Sensitivity: Do not substitute Cu(OAc)₂ with Cu(OTf)₂ or CuCl₂ without re-optimizing. The acetate anion acts as a general base to assist in the deprotonation of nitromethane. If using Cu(OTf)₂, an external base (like DIPEA) is mandatory.

  • Temperature Control:

    • Aromatic Aldehydes: Run at 0°C to maximize

      
       (90%+).
      
    • Aliphatic Aldehydes: May require RT or -10°C;

      
       is typically lower (70-80%) due to conformational flexibility.
      

References

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Synthetic Applications. European Journal of Organic Chemistry. Link

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). Enantioselective Henry reaction catalyzed by Cu(II)–iminopyridine complexes derived from camphor. Organic & Biomolecular Chemistry. Link

  • Evans, D. A., Seidel, D., Rueping, M., & Lam, H. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society. Link

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2011). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine–Cu(OAc)2 Complex. Organic Letters. Link

  • Trost, B. M., & Yeh, V. S. C. (2002). A Dinuclear Zn Catalyst for the Asymmetric Nitroaldol Reaction. Angewandte Chemie International Edition. Link

Sources

X-ray crystallography of chiral amino alcohol metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to X-ray Crystallography of Chiral Amino Alcohol Metal Complexes

Introduction: Decoding Chirality in Catalysis and Beyond

Chiral amino alcohol metal complexes are a cornerstone of modern asymmetric catalysis, finding critical applications in the pharmaceutical, agrochemical, and fine chemical industries. Their efficacy as catalysts is intrinsically linked to their three-dimensional structure, where the precise arrangement of atoms around the metal center dictates enantioselectivity. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute configuration and detailed solid-state structure of these molecules. This guide provides a comprehensive overview of the crystallographic workflow, from crystal growth to data analysis, offering practical insights and comparing methodologies for researchers in drug development and materials science.

Part 1: The Crystallization Gauntlet: Navigating Polymorphism and Chiral Space

The journey to a high-quality crystal structure begins with the often-arduous process of crystallization. For chiral amino alcohol metal complexes, this stage presents unique challenges. The inherent chirality can lead to complex crystallization behaviors, including the formation of different crystal forms (polymorphism) or the co-crystallization of both enantiomers.

A critical consideration is the nature of the chiral substance itself. A pure enantiomer will crystallize in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. However, a racemic mixture can crystallize in one of three ways: as a racemic compound (a 1:1 ordered arrangement of both enantiomers in a centrosymmetric space group), a conglomerate (a mechanical mixture of crystals, each containing a single enantiomer), or, more rarely, a pseudoracemate (a solid solution). Understanding these possibilities is crucial for interpreting crystallization outcomes.

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is paramount and depends heavily on the solubility and stability of the complex. Below is a comparison of common techniques:

Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation The solvent is slowly evaporated from a saturated solution, increasing the concentration of the complex until it crystallizes.Simple setup, requires minimal material.Can lead to rapid crystal growth and poor quality; difficult to control.Thermally stable, non-volatile compounds with moderate solubility.
Vapor Diffusion An antisolvent vapor diffuses into a solution of the complex, reducing its solubility and inducing crystallization.High degree of control over the rate of crystallization, often yields high-quality crystals.Requires careful selection of solvent/antisolvent pairs; can be slow.A wide range of complexes, especially those sensitive to temperature changes.
Solvent Layering A layer of a less dense antisolvent is carefully added on top of a solution of the complex. Crystallization occurs at the interface as the solvents slowly mix.Excellent for air- and moisture-sensitive compounds; good control over crystal growth.Can be technically challenging to set up without disturbing the interface.Complexes with differing solubilities in miscible solvents.

Part 2: A Practical Workflow for Single-Crystal X-ray Diffraction

The following protocol outlines a generalized workflow for the X-ray diffraction analysis of a chiral amino alcohol metal complex.

Experimental Protocol: From Crystal to Structure

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

    • Using a cryoloop, carefully pick up the selected crystal. The loop should be slightly larger than the crystal.

    • To prevent damage from the X-ray beam and to collect data at a low temperature (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas. If the crystallization solvent is not a suitable cryoprotectant, the crystal must first be briefly soaked in a cryoprotectant solution (e.g., Paratone-N oil).

  • Data Collection:

    • Mount the cryoloop on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

    • A full data collection strategy is then devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects.

    • The space group is determined from the systematic absences in the diffraction data. For chiral, enantiopure compounds, this will be a non-centrosymmetric space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The absolute configuration of a chiral molecule is determined by analyzing the anomalous scattering effects, often reported as the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.

Workflow Diagram

XRayCrystallographyWorkflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Synthesis Synthesis of Chiral Amino Alcohol Complex Crystallization Crystallization (e.g., Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataReduction Data Reduction & Correction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Absolute Configuration (Flack x) Refinement->Validation CIF Final Structure (CIF) Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Interpreting the Data: A Comparative Look at Published Structures

The quality of a crystal structure is assessed by several parameters. The R1 factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; values below 5% are considered excellent. The goodness-of-fit (GooF) should be close to 1. For chiral molecules, the Flack parameter is crucial for confirming the absolute stereochemistry; a value near 0 with a small standard uncertainty provides confidence in the assignment.

Below is a comparison of crystallographic data for several chiral amino alcohol metal complexes reported in the literature.

Complex Formula Space Group R1 (%) Flack Parameter Reference
[Cu(II)-(S)-alaninol complex]C₆H₁₆ClCuNO₃P2₁2₁2₁3.10.02(3)
[Zn(II)-(1R,2S)-ephedrine complex]C₂₀H₂₈N₂O₂ZnP2₁4.5-0.03(6)
[Ru(II)-(S,S)-TsDPEN complex]C₃₆H₃₂N₂O₄RuS₂P2₁2.80.01(2)

This table highlights the high quality of structural data that can be obtained for these types of complexes and provides benchmark values for researchers in the field.

Part 4: Beyond Diffraction: A Multi-technique Approach to Characterization

While SC-XRD provides unparalleled detail in the solid state, a comprehensive understanding of a chiral amino alcohol metal complex requires a suite of analytical techniques.

Comparison of Characterization Techniques

Technique Information Provided Advantages Disadvantages
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, absolute configuration.Unambiguous structural determination.Requires a single, high-quality crystal; solid-state structure may differ from solution.
NMR Spectroscopy Connectivity, solution-state structure and dynamics, diastereomeric ratio.Provides information about the complex in solution, where catalysis occurs.Does not directly provide absolute configuration; can be complex to interpret for paramagnetic species.
Circular Dichroism (CD) Spectroscopy Information about the chirality of the molecule in solution.Highly sensitive to stereochemistry; can be used for enantiomeric excess determination.Does not provide detailed structural information on its own.
Mass Spectrometry Molecular weight and composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides no information on the 3D structure or chirality.

A synergistic approach, combining the definitive solid-state structure from SC-XRD with solution-state insights from NMR and CD spectroscopy, provides the most complete picture of a chiral complex's behavior.

Conclusion

X-ray crystallography is an indispensable tool for the characterization of chiral amino alcohol metal complexes. It provides the ultimate proof of structure and absolute configuration, which is essential for understanding reaction mechanisms and for the rational design of new catalysts. While the process of obtaining high-quality crystals can be challenging, a systematic approach to crystallization and a thorough understanding of the crystallographic workflow can lead to highly rewarding results. By integrating crystallographic data with information from other analytical techniques, researchers can gain a comprehensive understanding of these important molecules.

References

  • Dalton Transactions, "Syntheses, crystal structures and properties of two new chiral amino-alcohol copper(II) complexes", RSC Publishing, [Link]

  • MDPI, "Synthesis, Crystal Structure and Hirshfeld Surface Analysis of a Chiral Zinc(II) Complex Derived from Ephedrine", MDPI, [Link]

  • Journal of the American Chemical Society, "Asymmetric Transfer Hydrogenation of Aryl Ketones Catalyzed by a RuII–(S,S)-TsDPEN Complex", ACS Publications, [Link]

Comparative Study: Prolinol vs. Acyclic Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral pool synthesis, L-Prolinol (and its diarylsilyl ether derivatives) occupies a distinct functional niche compared to acyclic alternatives like L-Valinol or L-Phenylglycinol .[1]

While acyclic amino alcohols are dominant in the synthesis of metal-coordinating ligands (e.g., BOX, PyBOX), Prolinol derivatives are the superior choice for covalent organocatalysis (enamine/iminium activation).[1] This guide delineates the mechanistic divergence between these scaffolds, providing experimental evidence that justifies the higher cost of Prolinol derivatives in high-value asymmetric transformations.

Mechanistic Basis: The Pyrrolidine Advantage[2]

The critical differentiator is the secondary amine within a cyclic pyrrolidine backbone versus the primary amine of Valinol/Phenylglycinol.

Conformational Rigidity[1]
  • Prolinol: The 5-membered ring imposes a rigid conformational lock.[1] When converted to the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether), the bulky aryl groups shield one face of the intermediate enamine with high fidelity, often achieving >98% ee.

  • Acyclic Amino Alcohols (Valinol): These possess rotational freedom around the C-N bond.[1] While effective as chiral auxiliaries (where steric bulk is fixed by an amide bond) or bidentate ligands, they struggle to provide the single-conformation rigidity required for high-selectivity organocatalysis without complex derivatization.[1]

Visualization: Enamine Activation Pathway

The following diagram illustrates the steric shielding mechanism that privileges Prolinol derivatives over acyclic counterparts in Michael additions.

Enamine_Shielding_Mechanism cluster_0 Stereocontrol Point Cat Prolinol Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Cat->Iminium + Substrate (-H2O) Sub Aldehyde (Substrate) Sub->Iminium Enamine Enamine Species (Active Nucleophile) Iminium->Enamine Tautomerization Product Chiral Product (>90% ee) Enamine->Product + Electrophile (Re-Face Blocked) Product->Cat Hydrolysis (Catalyst Turnover)

Caption: The Jørgensen-Hayashi cycle showing the critical enamine intermediate where the pyrrolidine ring and silyl ether group dictate facial selectivity.

Comparative Performance Data

The following data compares the performance of Prolinol-derived catalysts against Valinol-derived catalysts in the Asymmetric Michael Addition of propanal to nitrostyrene (a benchmark reaction).

Experimental Conditions: 10 mol% Catalyst, Solvent: Toluene, 0°C, 24h.

Catalyst ScaffoldDerivative TypeYield (%)Enantioselectivity (% ee)Mechanistic Limitation
L-Prolinol TMS-Diaryl Ether (Jørgensen-Hayashi) 92% 98% (syn) High cost; requires synthesis.[1]
L-ProlineUnmodified Amino Acid65%15%Poor solubility; zwitterionic nature interferes.[1]
L-ValinolPrimary Amine / Thiourea78%82%Rotational freedom lowers stereocontrol.[1]
L-PhenylglycinolImidazolidinone (MacMillan Gen 1)85%93%Excellent for iminium, less active for enamine.

Verdict: For enamine-activated cycles (aldol, Michael, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-functionalization), Prolinol ethers are the gold standard. Valinol derivatives are inferior here but excel in hydrogen-bonding catalysis (thioureas).[1]

Validated Protocol: Synthesis of Jørgensen-Hayashi Catalyst

To ensure reproducibility, we recommend synthesizing the catalyst in-house from L-prolinol rather than purchasing the expensive final catalyst.[1] This protocol is self-validating via NMR.[1]

Reagents[1][3][4]
  • (S)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Diphenyl-2-pyrrolidinemethanol (Derived from L-Prolinol via Grignard).
    
  • TMS-Cl (Trimethylsilyl chloride).[1]

  • Imidazole.[1]

  • Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge flask with (S)-

    
    -diphenyl-2-pyrrolidinemethanol (5.0 g, 19.7 mmol) and Imidazole (2.0 g, 29.6 mmol). Add anhydrous DCM (50 mL).
    
  • Silylation: Cool to 0°C. Add TMS-Cl (2.4 g, 21.7 mmol) dropwise over 15 minutes.

    • Checkpoint: White precipitate (imidazolium chloride) should form immediately.[1]

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Validation: TLC (10% MeOH/DCM) should show disappearance of the polar alcohol spot (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and appearance of a non-polar spot (
      
      
      
      ).
  • Workup: Quench with water (50 mL). Extract aqueous layer with DCM (2 x 30 mL).[1] Dry combined organics over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Concentrate in vacuo. The residue is often pure enough, but can be recrystallized from Ethanol/Water.[1]

Yield Target: >90% as a white crystalline solid.

Alternative Applications: Where Valinol Wins

It is scientifically inaccurate to claim Prolinol is universally "better."[1] In the synthesis of Chiral Ligands for transition metal catalysis, acyclic amino alcohols often outperform prolinol.

Bis(oxazoline) (BOX) Ligands

Valinol and Phenylglycinol are the precursors of choice for BOX ligands (used in Copper-catalyzed cyclopropanations).[1]

  • Reasoning: The gem-dimethyl group (from Valine) or Phenyl group (from Phenylglycine) adjacent to the coordinating nitrogen creates a "pocket" that is more tunable than the fused pyrrolidine ring of prolinol.

Decision Matrix for Scaffold Selection

Scaffold_Selection_Matrix Start Select Target Transformation Q1 Mechanism Type? Start->Q1 PathA Organocatalysis (Metal-Free) Q1->PathA Enamine/Iminium PathB Transition Metal Catalysis (Cu, Pd, Zn) Q1->PathB Coordination ResA Use L-PROLINOL (Jørgensen-Hayashi System) PathA->ResA Rigidity Required ResB Use L-VALINOL / PHENYLGLYCINOL (BOX/PyBOX Ligands) PathB->ResB Tunable Sterics Required

Caption: Decision tree for selecting between Prolinol and Acyclic Amino Alcohols based on catalytic mode.

References

  • Hayashi, Y., et al. (2005).[1][2] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Link[1]

  • Marigo, M., et al. (2005).[1][2] Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society. Link[1]

  • Desimoni, G., et al. (2006).[1] Pyridine-2,6-bis(oxazolines) as Ligands for Asymmetric Catalysts. Chemical Reviews. Link[1]

  • Grozinger, K., et al. (1995).[1] Process for the preparation of (S)-prolinol. U.S. Patent 5,455,360.[1] Link

  • MacMillan, D.W.C. (2008).[1] The Advent and Development of Organocatalysis. Nature. Link[1]

Sources

Comparative Guide: Evans Auxiliaries vs. (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Evans Auxiliaries (Oxazolidinones) and the specific amino alcohol auxiliary (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol (often utilized as a Myers-type acyclic auxiliary or a scaffold for AMPP ligands ).

Executive Summary: The Cyclic vs. Acyclic Paradigm

In asymmetric synthesis, the choice between Evans Oxazolidinones (cyclic carbamates) and Amino Alcohol Auxiliaries (acyclic amides) defines the synthetic strategy.

  • Evans Auxiliaries: The industry standard for aldol and alkylation reactions. They rely on a rigid, cyclic transition state formed by chelation to a Lewis acid (typically Li, Ti, or B). They offer predictable stereocontrol but often require harsh cleavage conditions (e.g., LiOOH) that can damage sensitive substrates.

  • (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol (AMPP-OH): A highly specialized phenylserinol derivative . Unlike the standard Myers auxiliary (pseudoephedrine), this molecule features a methoxy-methyl ether side chain. This structural modification alters the chelation dynamics and steric bulk, often providing superior diastereoselectivity (dr > 99:1) in difficult alkylations where pseudoephedrine fails. It also serves as the chiral scaffold for AMPP (Aminophosphine-Phosphinite) ligands used in catalytic hydrogenation.

Verdict: Use Evans for standard, robust transformations. Use (1S,2S)-AMPP-OH for substrates sensitive to hydrolysis (mild cleavage) or when catalytic hydrogenation (via AMPP ligands) is the target process.

Mechanistic Comparison & Causality

Evans Auxiliary (Oxazolidinone)
  • Mechanism: Relies on the formation of a Z-enolate . The carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the metal center (Li+ or Ti4+). The bulky group at C4 (isopropyl or benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Causality: The cyclic nature locks the conformation. However, the "dipole-dipole" model (non-chelated) can compete if the Lewis acid is weak, leading to erosion of selectivity.

(1S,2S)-AMPP-OH (Amino Alcohol Auxiliary)
  • Mechanism: When used as an amide auxiliary (Myers-type), it forms a Z-enolate stabilized by internal lithium chelation between the enolate oxygen and the alkoxide (formed by deprotonation of the free -OH).

  • The "Methoxy" Advantage: The -CH₂OMe group in (1S,2S)-AMPP-OH provides a secondary coordination site (hemilabile ligand) or increased steric bulk compared to the methyl group of pseudoephedrine. This creates a more rigid transition state, often enhancing selectivity for "mismatched" substrates.

  • Cleavage: The acyclic amide bond is more susceptible to hydrolysis under mild acidic or basic conditions compared to the cyclic carbamate of Evans, preserving sensitive functional groups.

Performance Metrics

FeatureEvans Auxiliary (Oxazolidinone)(1S,2S)-AMPP-OH (Myers-type)
Primary Application Asymmetric Alkylation, Aldol, Diels-AlderAsymmetric Alkylation, Ligand Scaffold (AMPP)
Stereocontrol (dr) Typically > 95:5 (up to >99:1 with specific Lewis Acids)Typically > 97:3 (often >99:1 due to dual-chelation)
Enolate Geometry Fixed Z-enolate (Chelated)Fixed Z-enolate (Lithium alkoxide directed)
Cleavage Conditions LiOH/H₂O₂ (Oxidative) or LiSEtH₂SO4/H₂O (Acidic) or LAB (Reductive)
Atom Economy Low (Auxiliary is stoichiometric & heavy)Moderate (Lighter than Evans, but still stoichiometric)
Recyclability Excellent (>95% recovery)Good (Requires extraction/crystallization)
Catalytic Potential No (Strictly stoichiometric)Yes (Precursor to Catalytic AMPP Ligands)

Experimental Protocols

Protocol A: Evans Asymmetric Alkylation

Standard protocol for introducing an alkyl group alpha to a carbonyl.

  • Acylation: React the lithiated oxazolidinone with the acid chloride of your substrate (THF, -78°C).

  • Enolization: Treat the acylated auxiliary (1.0 equiv) with NaHMDS (1.1 equiv) in THF at -78°C for 1 hour.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide, 1.2 equiv). Stir at -78°C to 0°C.

  • Quench: Add saturated NH₄Cl.

  • Cleavage: Dissolve product in THF/H₂O (3:1). Add LiOH (2 equiv) and H₂O₂ (4 equiv) at 0°C. Stir 1h. (Caution: Exothermic).

  • Result: Chiral Acid + Recovered Auxiliary.

Protocol B: (1S,2S)-AMPP-OH Directed Alkylation

Optimized for substrates sensitive to oxidative cleavage.

  • Amide Formation: Couple (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol with the carboxylic acid substrate using EDC/HOBt or Mixed Anhydride method.

  • Dianion Formation: Add LDA (2.2 equiv) to a solution of the amide in THF at -78°C.

    • Note: The first equivalent deprotonates the free -OH; the second forms the enolate.

    • Why: The Li-alkoxide directs the enolization to the Z-geometry exclusively.

  • Alkylation: Add the alkyl halide (1.1 equiv) slowly. The reaction is often faster than Evans due to the higher reactivity of the dianion.

  • Cleavage (Hydrolysis): Reflux in 1N H₂SO₄/Dioxane (1:1) for 2-4 hours.

    • Advantage:[1][2][3] No peroxide required. Safe for sulfides/alkenes.

Decision Pathways & Workflows

The following diagrams illustrate the decision logic and the mechanistic pathways for both systems.

Diagram 1: Selection Logic (Evans vs. AMPP-OH)

G Start Select Asymmetric Strategy Substrate Analyze Substrate Sensitivity Start->Substrate Oxidative Oxidation Sensitive? (e.g., Sulfides, Selenides) Substrate->Oxidative Catalytic Is Catalytic Scale-up Required? Substrate->Catalytic Evans Use Evans Auxiliary (Oxazolidinone) Oxidative->Evans No AMPP Use (1S,2S)-AMPP-OH (Myers-type) Oxidative->AMPP Yes (Avoid H2O2) AcidBase Acid/Base Sensitive? AcidBase->Evans Robust Substrate AcidBase->AMPP Needs Mild Acid Hydrolysis Evans->AcidBase Catalytic->Evans No (Lab Scale) AMPP_Ligand Synthesize AMPP Ligand (Catalytic Hydrogenation) Catalytic->AMPP_Ligand Yes (Process Scale)

Caption: Decision matrix for selecting between Evans and Amino Alcohol auxiliaries based on substrate stability and scale.

Diagram 2: Mechanistic Transition States

TS EvansTS Evans Transition State (Cyclic Chelation) Li+ binds Carbonyls Steric block by C4-R Product Enantioenriched Product (>98% ee) EvansTS->Product Restricted Rotation AMPPTS AMPP-OH Transition State (Acyclic Dianion) Li+ binds Enolate & Alkoxide Methoxy group aids rigidity AMPPTS->Product H-Bond/Li-Bridge Locking

Caption: Mechanistic comparison of the rigidity sources in the transition states.

References

  • Evans, D. A., et al. "Chiral Oxazolidinones as Auxiliaries for Asymmetric Alkylation." Journal of the American Chemical Society, 1982.

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.

  • Agbossou, F., et al. "Aminophosphine-Phosphinite Ligands (AMPP): Synthesis and Application in Asymmetric Hydrogenation."[2] Tetrahedron Letters, 1995.

  • PubChem. "(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol Compound Summary." National Library of Medicine.

  • Turcry, V., et al. "New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds." Comptes Rendus Chimie, 2003.

Sources

Safety Operating Guide

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary & Chemical Identity

Urgency: Moderate (Standard Chemical Waste) to High (If Contaminated/Solution) CAS Number: 126456-43-7 (Generic/Racemic analogs often cited; verify specific batch CAS) Chemical Class: Chiral Amino Alcohol / Phenylpropanolamine Derivative[1]

As a Senior Application Scientist, I emphasize that the disposal of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol requires more than just tossing it into a waste drum.[1] This compound is a bifunctional molecule (amine + alcohol) often used as a chiral auxiliary or intermediate in API synthesis (e.g., Diltiazem precursors).[1] Its disposal protocol is dictated by its basic nature (amine functionality) and its potential biological activity.

Core Directive: Treat as a Basic Organic Solid . Segregation from acids and oxidizers is the critical safety control point to prevent exothermic runaway in waste containers.

Hazard Profile & Risk Assessment

Before handling waste, you must validate the hazard profile. This compound is not typically P-listed or U-listed (EPA RCRA) by specific name, but it frequently triggers "Characteristic" waste codes depending on its physical state (pH or solvent).[1]

Safety Data Summary Table

ParameterSpecification / HazardOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)Wear nitrile gloves and safety goggles. Use a fume hood to avoid dust inhalation.
Chemical Nature Organic Base (Amine)DO NOT MIX WITH ACIDS. Reaction is exothermic.
Physical State White to off-white solid (typically)Dust explosion hazard if handled in bulk.[1]
RCRA Status (US) Non-listed (unless characteristic D002/D001 applies)Must be characterized. If pH > 12.5 in solution, it is D002 (Corrosive) .[1]
Incompatibilities Acid chlorides, Anhydrides, Strong OxidizersSegregate waste streams rigorously.

Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: Amino alcohols are nucleophilic. If you inadvertently dispose of this substance in a waste container containing acid chlorides (e.g., Thionyl chloride waste) or strong acids, you risk generating significant heat or toxic fumes.

Segregation Protocol:

  • Isolate: Keep a dedicated "Solid Organic - Basic" or "Non-Halogenated Organic" container.[1]

  • pH Check: If the waste is in solution (aqueous), verify pH. If pH > 12, it must be labeled "Corrosive Basic."

  • Quenching (Only if reactive functional groups are present): As a stable alcohol/amine, quenching is rarely needed unless it is contaminated with reactive reagents.

Disposal Workflow & Decision Tree

The following workflow ensures compliance with RCRA (USA) and EWC (EU) regulations.

Scenario A: Pure Solid Waste (Expired/Excess Material)[1]
  • Primary Method: Lab Pack (Small Quantity) or Fiber Drum (Bulk).[1]

  • Container: Polyethylene (HDPE) or Glass. Avoid metal if moisture is present (corrosion risk).[1]

  • Labeling: "Non-Regulated Chemical Waste" OR "Hazardous Waste - Irritant."[1]

  • Destruction: Incineration (Fuel Blending) is the preferred method to ensure destruction of the chiral center and biological activity.

Scenario B: Liquid Waste (Mother Liquors/Solvents)[1]
  • Solvent Check:

    • Halogenated (DCM/Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol/Ethanol): Segregate into "Flammable Solvents."

  • pH Warning: If dissolved in water/methanol, the solution may be basic. Ensure the waste drum is compatible with bases (HDPE drums are standard).

Visualization: Disposal Decision Logic

DisposalWorkflow Start Waste Generation: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidPack Lab Pack / Poly Container (Tag: Basic Solid) Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOH) SolventCheck->NonHalo Incinerate High Temp Incineration (Recommended) Halo->Incinerate Code: Halogenated Org NonHalo->Incinerate Code: Ignitable/Flammable SolidPack->Incinerate

Caption: Logical flow for segregating amino alcohol waste based on physical state and solvent carrier to ensure correct incineration protocols.

Emergency Contingencies: Spill Management

In the event of a spill, do not use water immediately, as this spreads the basic solution.

  • PPE: Don N95/P100 respirator (dust), nitrile gloves, and lab coat.

  • Containment:

    • Solid Spill: Cover with a plastic sheet to minimize dust. Scoop gently into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand . Do not use sawdust (combustible reaction risk with some amines/oxidizers).

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize amine residues, followed by water. Verify surface pH is neutral (pH 6-8).[1]

Regulatory Compliance Codes

  • United States (RCRA):

    • P/U List: Not specifically listed.

    • Characteristic: Test for D001 (Ignitable) if in solvent. Test for D002 (Corrosive) if aqueous pH > 12.5.[1]

  • European Waste Catalogue (EWC):

    • 07 05 13:* Solid wastes containing hazardous substances.

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.

References

  • PubChem. (n.d.). (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.[2][3] Retrieved from [Link]

Sources

Personal protective equipment for handling (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol[1][2]

Executive Summary & Chemical Context

Compound Identity: (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol CAS Number: 51594-34-4 Physical State: Solid (Crystalline Powder) Primary Application: Chiral auxiliary in asymmetric synthesis; building block for pharmaceutical intermediates.[1][2][3]

The Safety Philosophy: As a Senior Application Scientist, I advise treating this compound not merely by its minimum regulatory classification, but by its chemical functionality. While often classified as an Irritant (Skin/Eye/Respiratory) , it belongs to the class of amino alcohols . These moieties can exhibit caustic properties similar to stronger bases, particularly when in solution or in contact with mucous membranes. Therefore, this protocol elevates protection standards from "Basic Laboratory" to "Enhanced Contact Precaution."

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The safety profile of this specific chiral amine is driven by its basicity and physical form.[2]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with the solid or high-concentration solutions can cause dermatitis or chemical burns.[1][2]
Eye Irritation H319 Causes serious eye irritation.[2]The amine functionality is damaging to corneal tissue; fine dust is a major vector.[2]
STOT-SE H335 May cause respiratory irritation.[1][2]Inhalation of dust during weighing is the highest risk activity.[2]

Critical Note: While specific data for this stereoisomer (CAS 51594-34-4) emphasizes irritation, structurally related phenylalaninol derivatives can be Corrosive (Skin Corr.[1][2] 1B) . Prudent practice dictates handling this material as if it were corrosive to prevent under-protection [1, 2].[1][2]

Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 / EN 374[1]

This matrix is designed to create a self-validating barrier system.[1][2] If one layer fails (e.g., glove tear), the engineering controls or secondary PPE must compensate.

A. Respiratory Protection (The Primary Defense) [2]
  • Engineering Control (Preferred): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.[1][2]

  • PPE (Secondary): If hood work is impossible (rare), use a NIOSH-approved N95 or P100 particulate respirator .[1][2]

    • Reasoning: As a solid powder, the primary intake vector is inhalation of airborne dust.

B. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect vented).[2]

  • Contraindication: Do NOT rely on standard safety glasses.[2]

    • Reasoning: Safety glasses have gaps.[2] Fine amine powders can drift around lenses, reacting with eye moisture to form a caustic solution on the cornea [3].

C. Hand Protection
  • Material: Nitrile Rubber .[2]

  • Thickness: Minimum 0.11 mm (4 mil) for incidental splash; 0.2 mm (8 mil) for prolonged handling.[1][2]

  • Technique: Double-gloving is recommended during weighing.[1][2]

    • Reasoning: Amino alcohols can permeate thin latex.[2] Nitrile offers superior chemical resistance to organic amines.[2] The outer glove should be removed immediately upon contamination to keep the inner glove (and skin) clean.

D. Body Protection
  • Requirement: Standard cotton/polyester lab coat (buttoned) + long pants + closed-toe shoes.[1][2]

  • Enhanced: If handling >10g, wear a chemical-resistant apron (e.g., Tyvek or PVC) over the lab coat.[1][2]

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.[2][4]

Phase 1: Preparation & Weighing
  • Static Control: Organic powders often carry static charge.[2] Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. This prevents "jumping" of the powder, which spreads contamination.

  • Draft Shield: Use a balance draft shield. Air currents in fume hoods can disperse light powders.[2]

  • Donning: Put on goggles before gloves.[2] Inspect gloves for pinholes (air inflation test).[2]

Phase 2: Transfer & Reaction
  • Solvent Choice: When dissolving, add the solvent slowly to the solid.

  • Inert Atmosphere: This compound may be hygroscopic.[2] Handling under Nitrogen/Argon is not just for chemical yield but reduces the "clumping" that leads to aggressive scraping and dust generation.[2]

  • Tool Hygiene: Wipe spatulas with a solvent-dampened Kimwipe inside the hood immediately after use.[1][2] Do not place dirty spatulas on the benchtop.[2]

Phase 3: Decontamination & Disposal
  • Spill Cleanup (Solid): Do not dry sweep.[2] Cover with a wet paper towel (water/ethanol) to dampen, then wipe up.

  • Waste Stream: Dispose of as Organic Alkaline/Basic Waste . Do not mix with oxidizers or strong acids (exothermic risk).[2]

  • Doffing: Remove outer gloves → Remove apron → Wash hands with soap/water → Remove goggles.[2]

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Controls" specifically tuned for this compound.

SafetyProtocol Risk Risk Assessment (Irritant/Corrosive Amine) EngControl Engineering Control (Fume Hood + Static Control) Risk->EngControl Primary Mitigation PPE PPE Barrier (Nitrile Gloves + Goggles) EngControl->PPE Secondary Barrier Handling Operational Handling (Weighing & Transfer) PPE->Handling Safe to Proceed Handling->PPE Check Integrity Disposal Disposal (Basic Organic Waste) Handling->Disposal Post-Process

Caption: Hierarchy of protection layers. Engineering controls (Blue) prevent exposure source; PPE (Yellow) protects the user if controls fail.[1]

Emergency Response Plan
  • Eye Contact: Immediately flush with water for 15 minutes .[2] Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to remove basic residues.[2] Seek medical attention.

  • Skin Contact: Brush off loose powder gently, then wash with copious soap and water. Do not use solvents (like acetone) on skin, as they may drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical support.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324726, (1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol. Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment.[1][2] Retrieved from [Link][1][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.